molecular formula C14H14BNO3 B1333224 4-(N-Benzylaminocarbonyl)phenylboronic acid CAS No. 252663-47-1

4-(N-Benzylaminocarbonyl)phenylboronic acid

Cat. No.: B1333224
CAS No.: 252663-47-1
M. Wt: 255.08 g/mol
InChI Key: AAUCAVUVHBOOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Benzylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C14H14BNO3 and its molecular weight is 255.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(benzylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCAVUVHBOOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378302
Record name 4-(N-Benzylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252663-47-1
Record name 4-(N-Benzylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Benzylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore that can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems for targeting glycoproteins and other carbohydrate-rich structures. The presence of the N-benzylaminocarbonyl group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 252663-47-1[1][2]
Molecular Formula C₁₄H₁₄BNO₃[1][2]
Molecular Weight 255.08 g/mol [1][2]
Melting Point 212-218 °C[1][3][4]
Appearance White to off-white solid
Purity ≥98%[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and benzylamine. This reaction is facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.

Synthesis_Workflow cluster_reagents Reagents reactant1 4-Carboxyphenylboronic Acid reagents EDC, NHS DMF reactant2 Benzylamine product This compound reagents->product + reagents->product

Synthesis of this compound.
Experimental Protocol: Amide Coupling using EDC/NHS

This protocol details the synthesis of this compound from 4-carboxyphenylboronic acid and benzylamine using EDC and NHS as coupling agents.

Materials:

  • 4-Carboxyphenylboronic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of Carboxylic Acid: To the stirred solution, add N-hydroxysuccinimide (NHS, 1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester intermediate.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

EDC_NHS_Mechanism CarboxylicAcid R-COOH (4-Carboxyphenylboronic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) CarboxylicAcid:e->O_Acylisourea:w + EDC EDC EDC NHS_Ester NHS Ester (More Stable) O_Acylisourea:e->NHS_Ester:w + NHS NHS NHS Amide R-CO-NH-R' (Final Product) NHS_Ester:e->Amide:w + R'-NH₂ Amine R'-NH₂ (Benzylamine)

Mechanism of EDC/NHS-mediated amide coupling.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. The expected characterization data are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl moieties, a triplet for the NH proton, and a doublet for the benzylic CH₂ protons.
IR (Infrared Spectroscopy) Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), B-O-H stretching (broad band around 3200-3500 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (255.08).

Applications in Research and Drug Development

This compound serves as a versatile building block in the development of targeted therapies and diagnostic agents. The phenylboronic acid group can be utilized for:

  • Targeting Sialic Acid-Rich Glycans: Many cancer cells overexpress sialic acids on their surface, making phenylboronic acid derivatives potential candidates for targeted drug delivery.

  • Boron Neutron Capture Therapy (BNCT): As a boron-containing compound, it can be investigated for its potential as a boron delivery agent for BNCT, a targeted radiation therapy.

  • Sensors: The reversible interaction with diols allows for the design of fluorescent or colorimetric sensors for saccharides.

The N-benzylaminocarbonyl portion of the molecule can be modified to attach other functionalities, such as imaging agents, cytotoxic drugs, or other targeting ligands, further expanding its utility in drug development.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on a standard amide coupling reaction, offers a reliable method for its preparation. The characterization data serve as a benchmark for confirming the identity and purity of the synthesized compound. Its unique structural features make it a valuable tool for researchers and scientists in the ongoing development of novel therapeutics and diagnostics.

References

Spectroscopic and Synthetic Profile of 4-(N-Benzylaminocarbonyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 4-(N-Benzylaminocarbonyl)phenylboronic acid. Due to the limited availability of direct experimental data in public databases, this guide presents a detailed analysis based on predicted spectroscopic values derived from the analysis of its constituent chemical moieties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 (broad s)Singlet (broad)2HB(OH )₂
~7.95Doublet2HAr-H (ortho to -C(O)NH-)
~7.85Doublet2HAr-H (ortho to -B(OH)₂)
~9.15Triplet1H-NH -
~7.25 - 7.40Multiplet5HBenzyl Ar-H
~4.50Doublet2H-CH ₂-Ph

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166C =O (Amide)
~140Benzyl C -ipso
~135Phenyl C -B
~134Phenyl C -C(O)
~128.5Benzyl C -ortho/meta
~128Phenyl C -H (ortho to -B(OH)₂)
~127.5Benzyl C -para
~127Phenyl C -H (ortho to -C(O)NH-)
~43-C H₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H stretch (boronic acid), N-H stretch (amide)
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1640StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
~1350StrongB-O stretch
~1300MediumC-N stretch
~740, ~700StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
256.1[M+H]⁺
278.1[M+Na]⁺
238.1[M+H - H₂O]⁺
121.0[C₇H₇NH₂]⁺ (Benzylamine fragment)
107.1[C₇H₇]⁺ (Tropylium ion)
91.1[C₆H₅CH₂]⁺ (Benzyl cation)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis via amidation of 4-carboxyphenylboronic acid with benzylamine using a carbodiimide coupling agent.

Materials:

  • 4-Carboxyphenylboronic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-carboxyphenylboronic acid (1 equivalent), HOBt (1.1 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain the spectrum using a proton-decoupled pulse sequence.

2.2.2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum on a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.

Synthesis_Workflow Reactants 4-Carboxyphenylboronic Acid + Benzylamine Reaction Amide Bond Formation Reactants->Reaction Coupling Coupling Agents (EDC, HOBt) Coupling->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified Compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis of the target compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of N-Substituted Phenylboronic Acids

This technical guide provides a comprehensive overview of the crystal structure analysis of N-substituted phenylboronic acids. It covers fundamental methodologies, from synthesis and crystallization to X-ray diffraction analysis, and delves into the nuanced details of their solid-state structures. The guide emphasizes the critical role of N-substituents in directing supramolecular assembly and the application of this structural knowledge in rational drug design.

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. They are exceptionally versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. In recent years, their significance has grown in medicinal chemistry and drug development, where they serve as key pharmacophores in enzyme inhibitors. Boronic acids can form reversible covalent bonds with the catalytic serine residues of serine proteases and β-lactamases, mimicking the tetrahedral transition state of the enzymatic reaction.[1][2]

The introduction of N-substituted functional groups onto the phenyl ring provides a powerful means to modulate the electronic properties, solubility, and biological activity of these molecules. Furthermore, these nitrogen-containing groups act as potent hydrogen bond acceptors, profoundly influencing the crystal packing and supramolecular architecture of the compounds in the solid state.[3][4] Understanding these three-dimensional structures through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and designing next-generation therapeutics.[1][5]

Experimental Methodologies

The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of the crystallographic model.

A common and industrially viable route to substituted phenylboronic acids involves a Grignard reaction. The process starts with a suitably substituted haloaromatic compound, which is converted to a Grignard reagent and subsequently reacted with a trialkyl borate ester, followed by acidic hydrolysis.[6][7]

G start N-Substituted Haloaromatic grignard Grignard Reagent Formation start->grignard + Mg reaction Reaction with Borate Ester grignard->reaction borate Trialkyl Borate (e.g., B(OiPr)₃) borate->reaction hydrolysis Aqueous Hydrolysis reaction->hydrolysis + H₃O⁺ product N-Substituted Phenylboronic Acid hydrolysis->product

Caption: General synthetic workflow for N-substituted phenylboronic acids.

Protocol: Grignard-based Synthesis [6]

  • Activation: Magnesium turnings are activated in a dry, inert atmosphere (e.g., argon or nitrogen).

  • Grignard Formation: The N-substituted haloaromatic compound, dissolved in an anhydrous ether solvent like tetrahydrofuran (THF), is added dropwise to the activated magnesium. The reaction is typically initiated and maintained at the solvent's reflux temperature.

  • Boration: The resulting Grignard reagent is cooled (e.g., to -25 °C to 0 °C) and a trialkyl borate, such as triisopropyl borate, is added slowly.

  • Hydrolysis: The reaction mixture is then quenched with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final phenylboronic acid.

  • Purification: The product is extracted with an organic solvent and purified, typically by recrystallization.

Growing single crystals of sufficient quality is often the most challenging step. The choice of solvent or solvent system is critical.

Protocol: Single Crystal Growth

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Common solvents include ethanol, methanol, acetone, and acetonitrile.

  • Slow Evaporation: The saturated solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Vapor Diffusion: An alternative method involves dissolving the compound in a solvent and placing it in a sealed container with an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once formed, crystals are carefully harvested for X-ray analysis.

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

G crystal Mount Single Crystal xray Irradiate with Monochromatic X-rays crystal->xray diffraction Collect Diffraction Pattern (Intensities & Angles) xray->diffraction process Data Processing & Reduction diffraction->process solve Structure Solution (Phase Problem) process->solve model Build Initial Atomic Model solve->model refine Refine Model against Experimental Data model->refine refine->model Iterative Cycles final Final Validated Crystal Structure refine->final

Caption: Experimental workflow for single-crystal X-ray diffraction.

Protocol: Structure Determination [9]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.

  • Data Processing: The raw data are processed to correct for experimental factors. The unit cell parameters, crystal system, and space group are determined.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This is an iterative process until the model converges.[10]

Structural Features of N-Substituted Phenylboronic Acids

The crystal structures of phenylboronic acids are dominated by hydrogen bonding and the conformational preferences of the boronic acid group.

The two hydroxyl groups of the boronic acid can adopt different orientations relative to the phenyl ring, leading to three primary conformers: syn-syn, syn-anti, and anti-anti. In the solid state, the syn-anti conformation is generally the most energetically favorable for simple phenylboronic acids.[11] However, the formation of molecular complexes with N-donor compounds can stabilize the less favorable syn-syn conformation, which is crucial for forming specific hydrogen-bonded synthons.[4][11]

The boronic acid group is an excellent hydrogen bond donor, while N-substituents (like pyridyl, cyano, or amino groups) are effective hydrogen bond acceptors. This donor-acceptor complementarity is a primary driver of crystal packing.

  • O–H···O Dimers: In the absence of strong acceptors, phenylboronic acids typically form centrosymmetric dimers through pairs of O–H···O hydrogen bonds between their boronic acid groups.[12][13]

  • O–H···N Heterosynthons: In the presence of N-donor ligands or substituents, strong O–H···N hydrogen bonds are the predominant interactions, often disrupting the homomeric O–H···O dimer motif.[3][4] These interactions are fundamental in co-crystal engineering.

G PBA N-Substituted Phenylboronic Acid PBA_dimer Another Boronic Acid PBA->PBA_dimer  O-H···O Dimer   N_acceptor N-Heterocycle (e.g., Pyridine) PBA->N_acceptor  O-H···N Heterosynthon   pi_stack Aromatic Ring (π-stacking) PBA->pi_stack  π-π Interaction  

Caption: Key intermolecular interactions governing crystal packing.

Quantitative Crystallographic Data

The following tables summarize representative crystallographic data for select phenylboronic acid derivatives, illustrating the impact of substitution on their solid-state structures.

Table 1: Unit Cell Parameters of Phenylboronic Acid Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Phenylboronic acidC₆H₇BO₂OrthorhombicIma2----[14]
4-(methoxycarbonyl)phenylboronic acidC₈H₉BO₄MonoclinicP2₁/c11.231(1)7.420(1)10.158(1)99.42(1)[12]
(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acidC₁₁H₁₃BF₃NO₂MonoclinicP2₁/c11.397(2)12.333(3)9.070(2)108.97(3)[15]
1,3-Phenylenediboronic acidC₆H₈B₂O₄MonoclinicC2/c11.087(1)7.502(1)9.006(1)106.88(1)[13]

Table 2: Key Bond Lengths and Angles

CompoundBondLength (Å)BondAngle (°)Ref.
4-(methoxycarbonyl)phenylboronic acidB1—O11.370(2)O1—B1—O2114.7(1)[12]
B1—O21.365(2)
B1—C11.554(2)
1,3-Phenylenediboronic acidB1—O11.369(1)O1—B1—O2114.5(1)[13]
B1—O21.365(1)
B1—C11.559(1)

Note: Data extracted from published literature. Please refer to the original publications for full crystallographic information.

Application in Structure-Based Drug Design

For drug development professionals, crystal structures of N-substituted phenylboronic acids in complex with their target enzymes are invaluable. These structures provide a detailed map of the binding site interactions, revealing which moieties are critical for affinity and selectivity.

A prime example is the development of inhibitors for AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[1] X-ray analysis of inhibitor-enzyme complexes showed that the boronic acid forms a covalent bond with the catalytic Ser64 residue.[1] The analysis also highlighted that specific N-substituents could form favorable hydrogen bonds with residues like Gln120, significantly enhancing inhibitory potency. This structural insight allows for a rational, iterative design process to optimize lead compounds.

G target Identify Target (e.g., Enzyme) design Rational Design of Boronic Acid Inhibitor target->design synthesis Chemical Synthesis & Purification design->synthesis testing Biological Assay (e.g., Ki determination) synthesis->testing crystal Co-crystallization & X-ray Structure of Enzyme-Inhibitor Complex testing->crystal analysis Analyze Binding Interactions crystal->analysis analysis->design Optimize Lead Compound

Caption: The iterative cycle of structure-based drug design.

Conclusion

The crystal structure analysis of N-substituted phenylboronic acids provides fundamental insights into their solid-state behavior and biological function. The interplay between the conformation of the boronic acid group and the hydrogen-bonding potential of N-substituents dictates the resulting supramolecular architecture. For drug discovery, X-ray crystallography is an indispensable tool, enabling the visualization of atomic-level interactions within a target's active site and guiding the rational design of more potent and selective therapeutic agents.

References

Quantum Chemical Calculations for Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are a pivotal class of compounds with extensive applications in organic synthesis, medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions, as saccharide sensors, and as therapeutic agents necessitates a profound understanding of their electronic and structural properties. Quantum chemical calculations offer a powerful lens through which to investigate these properties, providing insights that complement and guide experimental work. This technical guide delves into the core computational methodologies employed in the study of substituted phenylboronic acids, presenting key data, protocols, and workflows.

Computational Methodologies and Data

Quantum chemical calculations for phenylboronic acids typically employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to elucidate their structural and electronic characteristics. The choice of method and basis set is crucial for obtaining accurate results.

Geometric and Thermochemical Parameters

Accurate prediction of molecular geometry and thermochemistry is fundamental. A common approach involves geometry optimization followed by frequency calculations to confirm the nature of the stationary points and to compute thermodynamic properties.

Computational Protocol: Geometry Optimization and Thermochemistry

  • Initial Structure: An initial 3D structure of the substituted phenylboronic acid is generated.

  • Conformational Analysis: For the boronic acid group, different orientations of the hydroxyl groups (e.g., anti-anti, anti-syn, syn-anti, syn-syn) are considered to identify the lowest energy conformers.[1][2][3] The potential energy surface can be scanned by rotating the C-B-O-H dihedral angles.[4]

  • Geometry Optimization: The geometry is optimized using a selected level of theory and basis set. For instance, MP2 with the aug-cc-pVDZ basis set has been used for obtaining equilibrium geometries.[5][6] DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are also commonly employed.[2][7]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Heats of Formation (HOF): High-accuracy methods like Gaussian-3 (G3) theory can be used to calculate the heats of formation.[5][6]

Table 1: Calculated Bond Lengths (Å) for Phenylboronic Acid Conformers

ConformerMethod/Basis SetB-CB-O1B-O2
anti-synB3LYP/6-311++G(d,p)1.56511.3631.367
syn-antiB3LYP/6-311++G(d,p)1.56511.3631.367
syn-synB3LYP/6-311++G(d,p)1.56511.3631.367
anti-antiB3LYP/6-311++G(d,p)1.5811.3631.367
anti-synHF/6-311++G(d,p)1.5701.53241.3661
syn-antiHF/6-311++G(d,p)1.5701.53241.3661
syn-synHF/6-311++G(d,p)1.5701.53241.3661
anti-antiHF/6-311++G(d,p)1.5891.53241.3661

Data compiled from Ugurlu G. (2023).[2][3]

Acidity (pKa) Prediction

The acidity of phenylboronic acids, represented by their pKa values, is a critical parameter, particularly for their application as sensors. Computational methods can predict pKa values, though accurate calculations require careful consideration of solvation effects and conformational flexibility.

Computational Protocol: pKa Calculation

  • Gas-Phase Optimization: Optimize the geometries of the neutral boronic acid (HA) and its conjugate base (A⁻) in the gas phase. It is crucial to consider all low-energy conformers for both species.[1]

  • Gas-Phase Free Energy: Calculate the gas-phase Gibbs free energies (G_gas) for HA and A⁻ from the optimized geometries and vibrational frequencies.

  • Solvation Free Energy: Calculate the solvation free energies (ΔG_solv) for all species using a continuum solvation model like the Polarizable Continuum Model (PCM) or the COSMO-RS model.[7][8]

  • Aqueous Free Energy: The Gibbs free energy in solution (G_aq) is calculated as G_aq = G_gas + ΔG_solv.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:

    pKa = (G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)) / (2.303 * RT)

    The free energy of the proton in aqueous solution (G_aq(H⁺)) is a well-established value.

Table 2: Calculated vs. Experimental pKa Values for Phenylboronic Acid

MethodLevel of TheoryCalculated pKaExperimental pKa
Multi-structure/Dual-LevelM06-2X/6-311++G(3df,3p) // M06-2X/6-31+G(d,p)9.208.64 - 8.90
COSMO-RS--±1.5 accuracy

Data compiled from MDPI (2020) and ResearchGate (Request PDF).[1][8]

It has been noted that computational methods can sometimes overestimate pKa values, and considering multiple conformers of both the acid and its conjugate base is critical for improving accuracy.[1]

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's electronic behavior and reactivity.[9] The HOMO-LUMO gap (ΔE) provides a measure of the molecule's excitability and chemical stability.

Computational Protocol: Electronic Properties Calculation

  • Optimized Geometry: Use the previously optimized geometry of the substituted phenylboronic acid.

  • Single-Point Energy Calculation: Perform a single-point energy calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the molecular orbital energies.[2]

  • HOMO, LUMO, and Gap: Identify the energies of the HOMO and LUMO and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

Table 3: Calculated Electronic Properties for 3-Cyanophenylboronic Acid Conformers

ConformerHOMO (eV)LUMO (eV)ΔE (eV)
anti-syn-7.89-2.235.66
syn-anti-7.89-2.235.66
syn-syn-7.89-2.235.66
anti-anti-7.92-2.265.66

Data compiled from Ugurlu G. (2023).[2]

Correlation with Hammett Constants

The electronic effects of substituents on the reactivity of phenylboronic acids can be quantified and correlated with Hammett constants (σ).[10] Quantum chemical calculations can provide descriptors, such as atomic charges, that correlate with these empirical parameters.

Computational Protocol: Correlation with Hammett Constants

  • Structure Generation: Create structures for a series of meta- and para-substituted phenylboronic acids.

  • Geometry Optimization: Optimize the geometry of each structure.

  • Population Analysis: Perform a population analysis (e.g., Natural Bond Orbital - NBO) to calculate atomic charges.[8]

  • Correlation Analysis: Plot the calculated property (e.g., atomic charge on the acidic hydrogen) against the corresponding experimental Hammett constant (σ_m or σ_p) and determine the correlation. An excellent relationship has been observed between the acidity of para- and meta-substituted phenylboronic acids and the atomic charge of the acidic hydrogen.[8]

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

Computational_Workflow cluster_input Input cluster_protocol Computational Protocol cluster_output Output Data start Substituted Phenylboronic Acid Structure conf_analysis Conformational Analysis start->conf_analysis geom_opt Geometry Optimization conf_analysis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation geom_opt->spe_calc geom Optimized Geometry freq_calc->geom thermo Thermochemistry (HOF, Free Energy) freq_calc->thermo electronic Electronic Properties (HOMO, LUMO) spe_calc->electronic pka pKa Value thermo->pka

General workflow for quantum chemical calculations.

pKa_Calculation_Workflow cluster_species Molecular Species cluster_calculations Calculations cluster_free_energies Free Energies cluster_final_pka Final Result acid Neutral Acid (HA) Conformers gas_phase_opt Gas-Phase Optimization & Frequency acid->gas_phase_opt base Conjugate Base (A⁻) Conformers base->gas_phase_opt solvation_energy Solvation Free Energy (e.g., PCM) gas_phase_opt->solvation_energy gas_g Gas-Phase Free Energy (G_gas) gas_phase_opt->gas_g aq_g Aqueous Free Energy (G_aq) solvation_energy->aq_g gas_g->aq_g pka_val Calculated pKa aq_g->pka_val

Workflow for pKa prediction.

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the structure, reactivity, and properties of substituted phenylboronic acids. By employing methodologies such as DFT and MP2, researchers can obtain detailed insights into geometric parameters, thermochemistry, acidity, and electronic structure. This computational approach, when carefully executed, can accurately predict key properties and guide the rational design of novel phenylboronic acid derivatives for a wide range of applications in chemistry and drug development. The workflows and data presented in this guide offer a foundational understanding for researchers venturing into the computational study of this important class of molecules.

References

The Ascendancy of Acylated Phenylboronic Acids: A Technical Guide to Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – The landscape of modern therapeutics is continually reshaped by the advent of novel chemical entities. Among these, acylated phenylboronic acid derivatives have emerged as a promising class of compounds with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these versatile molecules, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Unique Chemistry of Acylated Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The introduction of an acyl group to the phenyl ring significantly modulates the electronic and steric properties of the molecule, leading to enhanced biological activity and selectivity. This acylation provides a powerful handle for medicinal chemists to fine-tune the pharmacological profile of these derivatives, opening new avenues for therapeutic intervention. Their ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes makes them particularly effective as enzyme inhibitors.

Discovery and Biological Targets

Acylated phenylboronic acid derivatives have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. Key therapeutic areas where these compounds are making a significant impact include oncology and infectious diseases.

Enzyme Inhibition: A Primary Mechanism of Action

The primary mechanism by which acylated phenylboronic acids exert their biological effects is through the inhibition of key enzymes. The electrophilic boron atom readily interacts with nucleophilic residues, such as the catalytic serine in serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.

One of the most well-studied applications is their role as serine β-lactamase inhibitors . These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Acylated phenylboronic acids can effectively neutralize these resistance mechanisms, restoring the efficacy of existing antibiotics.[1]

Furthermore, certain derivatives have shown potent activity as proteasome inhibitors . The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. By blocking proteasome activity, these compounds can induce apoptosis in cancer cells.[2][3][4][5][6]

Quantitative Biological Activity

The potency of acylated phenylboronic acid derivatives as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following tables summarize key quantitative data for selected derivatives against various serine β-lactamases.

Table 1: Inhibitory Activity of Acylated Phenylboronic Acid Derivatives against KPC-2 β-Lactamase [1][7]

CompoundAcyl Group PositionKᵢ (µM)
Phenylboronic acid-7.64
ortho-Acryloylphenylboronic acidortho0.23
meta-Acryloylphenylboronic acidmeta1.45
ortho-Propionylphenylboronic acidortho0.18
meta-Propionylphenylboronic acidmeta5.30

Table 2: Inhibitory Activity of Acylated Phenylboronic Acid Derivatives against GES-5 β-Lactamase [1]

CompoundAcyl Group PositionKᵢ (µM)
Phenylboronic acid-15.20
ortho-Acryloylphenylboronic acidortho0.85
meta-Acryloylphenylboronic acidmeta10.50
ortho-Propionylphenylboronic acidortho0.55
meta-Propionylphenylboronic acidmeta12.80

Table 3: Inhibitory Activity of Acylated Phenylboronic Acid Derivatives against AmpC β-Lactamase [1][8]

CompoundAcyl Group PositionKᵢ (µM)
Phenylboronic acid-4.85
ortho-Acryloylphenylboronic acidortho8.50
meta-Acryloylphenylboronic acidmeta1.45
ortho-Propionylphenylboronic acidortho9.20
meta-Propionylphenylboronic acidmeta5.30

Synthesis of Acylated Phenylboronic Acid Derivatives

Several synthetic strategies can be employed for the preparation of acylated phenylboronic acids. The choice of method often depends on the desired substitution pattern and the nature of the acyl group.

Key Synthetic Methodologies
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. It can be used to couple an aryl halide bearing an acyl group (or a protected precursor) with a boronic acid or boronate ester.[9][10][11][12][13]

  • Grignard Reaction: The reaction of a Grignard reagent, prepared from an acylated aryl halide, with a trialkyl borate followed by hydrolysis is a classical and effective method for synthesizing phenylboronic acids.[14][15][16]

  • Palladium-Catalyzed Acylation: Direct acylation of a phenylboronic acid can be achieved using acyl chlorides in the presence of a palladium catalyst.[9][10]

Experimental Protocols

Protocol 1: Synthesis of p-Acetylphenylboronic Acid via Grignard Reaction [17][18]

  • Protection of the Acetyl Group: p-Bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal, protecting the carbonyl group from the Grignard reagent.

  • Formation of the Grignard Reagent: The protected p-bromophenyl ketal is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Borylation: The Grignard reagent is then added dropwise to a solution of trimethyl borate in THF at low temperature (-78 °C).

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield p-acetylphenylboronic acid. The product is then purified by recrystallization.

Synthesis_Workflow_Grignard cluster_protection Step 1: Ketal Protection cluster_grignard Step 2: Grignard Formation cluster_borylation Step 3: Borylation cluster_hydrolysis Step 4: Hydrolysis p_bromoacetophenone p-Bromoacetophenone protected_ketal Protected p-Bromophenyl Ketal p_bromoacetophenone->protected_ketal p_bromoacetophenone->protected_ketal ethylene_glycol Ethylene Glycol (p-TsOH) grignard_reagent Grignard Reagent protected_ketal->grignard_reagent protected_ketal->grignard_reagent mg Mg boronate_ester Boronate Ester grignard_reagent->boronate_ester grignard_reagent->boronate_ester trimethyl_borate Trimethyl Borate final_product p-Acetylphenylboronic Acid boronate_ester->final_product boronate_ester->final_product hcl Aqueous HCl

Fig 1. Workflow for the synthesis of p-acetylphenylboronic acid.

Signaling Pathways Modulated by Phenylboronic Acid Derivatives

The anticancer activity of phenylboronic acid derivatives is, in part, attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and migration.

The Rho GTPase Signaling Pathway

Studies have shown that phenylboronic acid can inhibit the migration of cancer cells by modulating the activity of the Rho family of GTPases, including RhoA, Rac1, and Cdc42.[19][20] These small GTPases are critical regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer. Phenylboronic acid has been shown to decrease the activity of RhoA and Rac1 in prostate cancer cells, leading to a reduction in stress fiber formation and cell motility.[20] The acylation of the phenyl ring can potentially enhance the interaction with the binding pockets of these proteins or their regulators, leading to more potent or selective inhibition.

Rho_GTPase_Pathway cluster_stimuli Extracellular Stimuli cluster_gtpases Rho GTPases cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response cluster_inhibitor Inhibition stimuli Growth Factors, Chemokines rhoA RhoA stimuli->rhoA rac1 Rac1 stimuli->rac1 cdc42 Cdc42 stimuli->cdc42 rock ROCK rhoA->rock wasp WASP/WAVE rac1->wasp pak PAK cdc42->pak stress_fibers Stress Fiber Formation rock->stress_fibers filopodia Filopodia Formation pak->filopodia lamellipodia Lamellipodia Formation wasp->lamellipodia migration Cell Migration stress_fibers->migration lamellipodia->migration filopodia->migration pba Acylated Phenylboronic Acid pba->rhoA pba->rac1

Fig 2. Inhibition of the Rho GTPase signaling pathway.

Future Directions and Conclusion

Acylated phenylboronic acid derivatives represent a versatile and promising platform for the development of novel therapeutics. Their tunable chemical properties, coupled with their potent and often selective biological activities, make them attractive candidates for addressing unmet medical needs in oncology, infectious diseases, and beyond. Future research will likely focus on the development of more complex derivatives with improved pharmacokinetic profiles and the exploration of novel biological targets. The continued application of rational drug design principles, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide on the Core Properties of Benzylaminocarbonyl-Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of benzylaminocarbonyl-functionalized boronic acids, a class of compounds of significant interest in drug discovery and development. This document details their synthesis, physicochemical characteristics, and their potent inhibitory activity against key physiological enzymes, particularly serine proteases.

Core Physicochemical and Biological Properties

Benzylaminocarbonyl-functionalized boronic acids are a subclass of peptidyl boronic acids where the N-terminus is capped with a benzylaminocarbonyl group (often denoted as 'Z' from its older name, benzyloxycarbonyl). This structural feature significantly influences the compound's properties, including its interaction with biological targets.

Physicochemical Properties
Enzyme Inhibition

A primary application of benzylaminocarbonyl-functionalized boronic acids is as inhibitors of serine proteases. The boronic acid pharmacophore acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction leads to potent and often highly selective inhibition.

The following table summarizes the inhibitory constants (Ki) of a series of dipeptidyl boronic acids capped with a benzyloxycarbonyl group against Prostate-Specific Antigen (PSA) and chymotrypsin.

CompoundP2 ResidueP1 ResidueTarget EnzymeKi (nM)
Z-Gln-boroLeuGlutamineLeucinePSA> 10,000
Z-Lys-boroLeuLysineLeucinePSA8,000
Z-Ser-Ser-Lys-Leu-boroLeuSer-Ser-Lys-LeuLeucinePSA65
Z-Ser-Ser-Lys-Leu-boroLeuSer-Ser-Lys-LeuLeucineChymotrypsin3,900

Data sourced from a study on peptidyl boronic acid inhibitors of PSA.[2]

Experimental Protocols

General Synthesis of Peptidyl Boronic Acids

The synthesis of peptidyl boronic acids typically involves the coupling of an N-protected amino acid with a boronic acid-containing amino acid analog, followed by deprotection steps. A general approach for the synthesis of enantiomerically pure 4-borono-L-phenylalanine (L-BPA), a common building block, utilizes a palladium-catalyzed cross-coupling reaction.[3][4]

Example Protocol: Synthesis of N-Benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve Cbz-Tyr(Nf)-OBzl (a protected tyrosine derivative) in an appropriate organic solvent.

  • Addition of Reagents: Add pinacolborane and a palladium catalyst, such as [PdCl2(PPh3)2].

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. The crude product is then purified using column chromatography to yield the desired protected boronic acid ester.

  • Deprotection: The protecting groups are subsequently removed to yield the final peptidyl boronic acid.

Enzyme Inhibition Assay Protocol (General)

The inhibitory potency of benzylaminocarbonyl-functionalized boronic acids is typically determined using an enzyme inhibition assay. The following is a generalized protocol for determining the inhibition constant (Ki) for a competitive inhibitor of a serine protease like chymotrypsin.[5][6][7][8][9]

Materials:

  • Purified serine protease (e.g., chymotrypsin)

  • Substrate (e.g., N-Benzoyl-L-tyrosine p-nitroanilide, BTpNA)

  • Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)

  • Inhibitor stock solution (benzylaminocarbonyl-functionalized boronic acid dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions: Prepare a series of dilutions of the inhibitor in the assay buffer. Prepare the substrate solution in a suitable solvent like dimethylformamide (DMF) and then dilute it in the assay buffer. Prepare the enzyme solution in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the substrate solution.

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the product (e.g., p-nitroanilide at 405 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

    • Plot the V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Alternatively, use a Dixon plot or non-linear regression analysis of the velocity data against inhibitor concentration to determine the Ki value. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant.

Visualizations: Pathways and Relationships

Signaling Pathway: PSA in Prostate Cancer

Prostate-Specific Antigen (PSA) is a serine protease involved in pathways relevant to prostate cancer progression. Benzylaminocarbonyl-functionalized boronic acids that inhibit PSA can potentially disrupt these pathways. The following diagram illustrates a simplified view of PSA's role.

PSA_Pathway cluster_ProstateCancer Prostate Cancer Cell cluster_Extracellular Extracellular Matrix Androgen_Receptor Androgen Receptor (AR) PSA_Gene PSA Gene Androgen_Receptor->PSA_Gene Activates Transcription PSA_Protein Prostate-Specific Antigen (PSA) PSA_Gene->PSA_Protein Translation IGFBP3 IGFBP-3 PSA_Protein->IGFBP3 Cleaves Inhibitor Benzylaminocarbonyl Boronic Acid Inhibitor Inhibitor->PSA_Protein Inhibits IGF1 IGF-1 IGFBP3->IGF1 Releases Cell_Growth Cell Growth and Proliferation IGF1->Cell_Growth Promotes Ki_Determination_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis A Synthesize & Purify Inhibitor C Set up Serial Dilutions of Inhibitor A->C B Prepare Reagents (Enzyme, Substrate, Buffer) D Incubate Inhibitor with Enzyme and Substrate B->D C->D E Measure Reaction Velocity (Spectrophotometry) D->E F Plot Velocity vs. Substrate Concentration E->F G Determine IC50 Value F->G H Calculate Ki using Cheng-Prusoff Equation G->H SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Start Benzylaminocarbonyl- Dipeptidyl Boronic Acid P1_Choice P1 Residue Choice (e.g., boroLeu) Start->P1_Choice P2_Choice P2 Residue Choice P1_Choice->P2_Choice Optimized for S1 Pocket Hydrophobic_P2 Hydrophobic/Large P2 Residue P2_Choice->Hydrophobic_P2 e.g., Gln, Lys Charged_P2 Charged/Polar P2 Residue P2_Choice->Charged_P2 e.g., small, uncharged High_Potency Increased Potency Hydrophobic_P2->High_Potency Low_Potency Decreased Potency Charged_P2->Low_Potency

References

An In-depth Technical Guide to the Chemical Reactivity of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(N-Benzylaminocarbonyl)phenylboronic acid. This versatile compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the dual reactivity of its boronic acid and benzylamide functionalities. This document details key reactions, including Suzuki-Miyaura and Chan-Lam couplings, and oxidation reactions, supported by experimental protocols and characterization data.

Core Compound Properties

This compound, also known as (4-(benzylcarbamoyl)phenyl)boronic acid, is a white to off-white solid. Its structure combines a phenylboronic acid moiety with a benzylamide group at the para position, offering multiple sites for chemical modification.

PropertyValue
CAS Number 252663-47-1[1]
Molecular Formula C₁₄H₁₄BNO₃[2]
Molecular Weight 255.08 g/mol
SMILES O=C(NCC1=CC=CC=C1)C2=CC=C(B(O)O)C=C2[2]
InChI InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17)[2]
InChIKey AAUCAVUVHBOOPF-UHFFFAOYSA-N[2]
Spectroscopic and Analytical Data

Full characterization of this compound is crucial for its application in synthesis. The following data provides a reference for its identification.

Technique Data
¹H NMR Spectra available from chemical suppliers.
¹³C NMR While a specific spectrum for this compound is not readily available in the public domain, related structures have been characterized, providing expected chemical shift ranges.
Mass Spectrometry (Predicted) [M+H]⁺: 256.11395 m/z, [M+Na]⁺: 278.09589 m/z, [M-H]⁻: 254.09939 m/z[2]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 4-aminophenylboronic acid with a suitable benzylating agent. A general experimental protocol is provided below, based on standard amide coupling methodologies.

Experimental Protocol: Synthesis via Amide Coupling

Materials:

  • 4-Aminophenylboronic acid

  • Benzyl chloroformate or Benzoyl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Dissolve 4-aminophenylboronic acid (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the benzylating agent (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 4-Aminophenylboronic_acid 4-Aminophenylboronic acid Dissolution Dissolve in Anhydrous Solvent 4-Aminophenylboronic_acid->Dissolution Benzylating_agent Benzylating Agent Addition Slow Addition Benzylating_agent->Addition Base Base Base->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction Stir at Room Temp Addition->Reaction Quench Quench with Water Reaction->Quench Acidify Acidify with HCl Quench->Acidify Filter Filter Solid Acidify->Filter Purify Recrystallize Filter->Purify Product 4-(N-Benzylaminocarbonyl) phenylboronic acid Purify->Product Suzuki_Coupling Boronic_Acid 4-(N-Benzylaminocarbonyl) phenylboronic acid Product Biaryl Product Boronic_Acid->Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Chan_Lam_Coupling Boronic_Acid 4-(N-Benzylaminocarbonyl) phenylboronic acid Product N- or O-Arylated Product Boronic_Acid->Product Nucleophile Amine or Alcohol (R-NH₂ or R-OH) Nucleophile->Product Catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) Catalyst->Product Base Base (e.g., Pyridine, Et₃N) Base->Product

References

A Comprehensive Technical Guide to the Thermal and Chemical Stability of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N-Benzylaminocarbonyl)phenylboronic acid is a molecule of significant interest in medicinal chemistry and drug development, primarily due to the versatile reactivity of its boronic acid moiety. Understanding the thermal and chemical stability of this compound is paramount for its viable application in pharmaceuticals, dictating storage conditions, formulation strategies, and predicting its in vivo fate. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways and outlining robust experimental protocols for its assessment. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes established principles of arylboronic acid stability to present a predictive analysis and a framework for empirical investigation.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Beyond synthesis, their ability to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors, drug delivery systems, and as inhibitors of certain enzymes. This compound combines the characteristic boronic acid functionality with an amide linkage, introducing additional sites for potential chemical interactions and degradation. A thorough understanding of its stability under various stress conditions—thermal, hydrolytic, oxidative, and photolytic—is essential for advancing its development from a laboratory reagent to a clinical candidate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 252663-47-1ChemicalBook
Molecular Formula C₁₄H₁₄BNO₃ChemicalBook
Molecular Weight 255.08 g/mol ChemicalBook
Appearance Solid (predicted)-
Melting Point Data not available for this specific compound. For comparison, 4-(N-Boc-amino)phenylboronic acid has a melting point of 199-204 °C (decomposes).-
Solubility Data not available. Generally, arylboronic acids have limited solubility in water and are more soluble in organic solvents like DMSO, DMF, and alcohols.-

Thermal Stability

The thermal stability of a pharmaceutical compound is a critical parameter that influences its manufacturing, processing, and storage. For boronic acids, thermal stress can lead to dehydration and the formation of cyclic anhydride trimers known as boroxines.

Expected Thermal Decomposition Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for evaluating thermal stability. While specific TGA/DSC data for this compound are not publicly available, a hypothetical profile can be predicted based on the behavior of similar arylboronic acids.

  • Dehydration/Boroxine Formation: The initial weight loss in a TGA thermogram for a boronic acid under an inert atmosphere is typically attributed to the intermolecular dehydration to form a boroxine. This is an endothermic process that would be observed in a corresponding DSC curve.

  • Decomposition: At higher temperatures, the organic structure of the molecule will begin to decompose. For this compound, this would likely involve the cleavage of the amide bond and the degradation of the aromatic rings.

Table 2: Predicted Thermal Stability Data for this compound

ParameterPredicted Value/RangeAnalytical Technique
Onset of Decomposition (Tonset) 180 - 250 °CTGA
Peak Decomposition Temperature (Tpeak) 250 - 400 °CDTG (Derivative TGA)
Melting Point (Tm) > 150 °C (with potential decomposition)DSC
Enthalpy of Fusion (ΔHfus) To be determined experimentallyDSC
Residual Mass @ 600°C (N₂ atm) To be determined (likely boron oxide residue)TGA
Experimental Protocols for Thermal Analysis
  • Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or dehydration.

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of mass loss.

    • Identify peak mass loss temperatures from the derivative thermogram (DTG).

    • Calculate the percentage of mass loss at each step.

    • Determine the final residual mass.

  • Objective: To identify thermal transitions such as melting, crystallization, and to measure the enthalpy of these transitions.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from ambient temperature to a temperature beyond any expected transitions (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).

    • Determine the peak temperatures and enthalpies of transitions.

G cluster_thermal Thermal Stability Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis Stability_Profile Thermal Stability Profile (T_onset, T_peak, T_m) Analysis->Stability_Profile

Workflow for Thermal Stability Assessment.

Chemical Stability

The chemical stability of this compound is evaluated through forced degradation studies, which expose the compound to a range of stress conditions to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent due to the presence of the boronic acid and amide functionalities.

  • Acidic Conditions: Under strong acidic conditions, the amide bond may be susceptible to hydrolysis, yielding 4-carboxyphenylboronic acid and benzylamine.

  • Basic Conditions: In basic media, the amide bond is also prone to hydrolysis. The boronic acid group exists as the more stable boronate anion, which may influence the overall stability.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions.

Oxidative Stability

Boronic acids are known to be susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond to form the corresponding phenol.[1] The presence of an oxidizing agent like hydrogen peroxide can facilitate this degradation.

Photostability

Aromatic compounds can be sensitive to light, which can induce photochemical reactions. The photostability of this compound should be assessed according to ICH Q1B guidelines.

Table 3: Forced Degradation Conditions and Potential Degradants

Stress ConditionReagent/ConditionPotential Degradation PathwayMajor Degradant(s)
Acid Hydrolysis 0.1 M HCl, heatAmide bond cleavage4-Carboxyphenylboronic acid, Benzylamine
Base Hydrolysis 0.1 M NaOH, heatAmide bond cleavage4-Carboxyphenylboronic acid, Benzylamine
Oxidation 3% H₂O₂, room tempC-B bond cleavage4-(N-Benzylaminocarbonyl)phenol
Photolysis ICH Q1B light exposurePhotochemical reactionsTo be determined
Thermal (Dry Heat) 80°CDehydration/DecompositionBoroxine, other decomposition products
Experimental Protocol for Forced Degradation Studies
  • Objective: To identify the degradation products and pathways of this compound under various stress conditions.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

    • Expose the solutions to the stress conditions outlined in Table 3 for a defined period (e.g., 24, 48 hours).

    • At specified time points, withdraw samples and quench the degradation reaction if necessary.

    • Analyze the samples using a stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

    • A control sample, protected from the stress condition, should be analyzed concurrently.

G cluster_degradation Predicted Chemical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Degradant_Acid 4-Carboxyphenylboronic acid Parent->Degradant_Acid Amide Cleavage Degradant_Amine Benzylamine Parent->Degradant_Amine Amide Cleavage Degradant_Oxidation 4-(N-Benzylaminocarbonyl)phenol Parent->Degradant_Oxidation C-B Bond Cleavage

Potential Chemical Degradation Pathways.

Signaling Pathways and Biological Interactions

While this guide focuses on stability, it is pertinent to mention that the biological activity of boronic acids is often linked to their ability to interact with specific biological targets. For instance, boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue. Any degradation of the boronic acid moiety would abrogate this activity. The stability of the compound is therefore directly linked to its efficacy and mechanism of action in any potential signaling pathway it might modulate.

Conclusion

The thermal and chemical stability of this compound is a multifaceted issue that requires systematic investigation. Based on the chemistry of related arylboronic acids, the primary thermal degradation event is likely to be dehydration to form a boroxine, followed by decomposition at higher temperatures. Chemically, the compound is susceptible to hydrolysis of the amide bond under both acidic and basic conditions, and oxidative cleavage of the carbon-boron bond. A comprehensive stability assessment using the experimental protocols outlined in this guide is essential for any future development of this compound for pharmaceutical applications. The data generated from such studies will inform the selection of appropriate storage conditions, compatible excipients for formulation, and provide a deeper understanding of its potential degradation in a physiological environment.

References

pKa determination of 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the pKa Determination of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding interactions with biological targets. For arylboronic acids, the pKa of the boronic acid group is particularly important as it dictates the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form, the latter being crucial for reversible covalent interactions with diols, such as those found in carbohydrates. This guide provides a comprehensive overview of the experimental methods for determining the pKa of this compound.

Predicted pKa Values

Ionizable GroupPredicted pKaNotes
Boronic Acid (-B(OH)₂)8.0 - 8.5The electron-withdrawing nature of the 4-substituent is expected to lower the pKa relative to unsubstituted phenylboronic acid.
Amide (-NH-)> 15Amide protons are generally not acidic enough to be deprotonated in aqueous solution.

Experimental Protocols for pKa Determination

Several robust methods are available for the accurate determination of the pKa of arylboronic acids. The most common and reliable methods are potentiometric titration, UV-Vis spectrophotometry, and ¹¹B NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][2][3] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[1]

    • Accurately weigh and dissolve this compound in a known volume of the KCl solution to create a sample solution of approximately 1 mM.[1] Due to the potential for limited aqueous solubility, a co-solvent such as methanol or DMSO may be required. If a co-solvent is used, the apparent pKa (pKa') will be determined, and extrapolation to 0% co-solvent may be necessary.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[1]

    • Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.[1]

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the 0.1 M HCl solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).[1]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted, with the peak corresponding to the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[2][4][5] It is particularly useful for compounds with low solubility or when only small amounts of the sample are available.[2]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to 10, in 0.5 pH unit increments).

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.

    • Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This should generate a sigmoidal curve.[4]

    • The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms of the molecule are equal.[4]

    • The pKa can be calculated using the following equation: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying boronic acids as it directly probes the boron atom.[6][7][8] The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, allowing for the differentiation between the trigonal sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate anion.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of buffered solutions of this compound at various pH values ranging from below to above the expected pKa (e.g., pH 7 to 10).

    • The concentration of the boronic acid should be sufficient for ¹¹B NMR detection (e.g., 40 mM).[6]

    • Use a suitable solvent system, such as D₂O with appropriate buffers.

  • NMR Data Acquisition:

    • Acquire ¹¹B NMR spectra for each sample at a constant temperature.

  • Data Analysis:

    • The sp² hybridized boronic acid will have a characteristic chemical shift, which will shift upfield upon deprotonation to the sp³ hybridized boronate.[6]

    • At pH values around the pKa, both species will be present, and the observed chemical shift will be a weighted average of the two forms.

    • Plot the observed ¹¹B chemical shift (δ_obs) against the pH of the solutions.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch-like equation for chemical shifts: pKa = pH + log((δ_obs - δ_B) / (δ_A - δ_obs)) where δ_A is the chemical shift of the pure acidic form and δ_B is the chemical shift of the pure basic form.

Visualizations

Caption: Acid-base equilibrium of this compound.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete diagram.

PotentiometricTitrationWorkflow start Start prep Prepare Sample and Titrant Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate Sample with Strong Base, Record pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa from Half-Equivalence Point analyze->calculate end End calculate->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

SpectrophotometryWorkflow start Start prep Prepare Buffered Solutions of Analyte at Various pHs start->prep measure Measure UV-Vis Absorbance Spectrum for Each Sample prep->measure plot Plot Absorbance vs. pH at a Fixed Wavelength measure->plot analyze Fit Data to a Sigmoidal Curve plot->analyze calculate Determine pKa from Inflection Point analyze->calculate end End calculate->end

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed cross-coupling reaction offers mild reaction conditions, broad functional group tolerance, and utilizes organoboron reagents that are generally stable and have low toxicity.[1] 4-(N-Benzylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, where the resulting biaryl structures are often key components of pharmacologically active molecules and functional materials.[3] These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling depends on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand being common choices.[5][6]

  • Base: A base is crucial for the transmetalation step.[7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are frequently used.[5][7]

  • Solvent: The choice of solvent depends on the specific substrates and base used. Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base.[5][8]

  • Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 °C to 110 °C.[5][8]

Experimental Protocols

Below are two general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols can be adapted and optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure using Pd(OAc)₂ and a Phosphine Ligand

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Under an inert atmosphere, add degassed 1,4-dioxane (15 mL) and degassed water (3 mL).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table provides an illustrative summary of typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Actual yields will vary depending on the specific substrate and optimization of reaction conditions.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O901885-95
21-Bromo-4-methoxybenzenePd(OAc)₂ (2), PPh₃ (4)Cs₂CO₃Dioxane/H₂O1001280-90
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O902470-80
42-BromopyridinePd(OAc)₂ (2), PPh₃ (4)Cs₂CO₃Dioxane/H₂O1001665-75

Visualizations

Suzuki_Miyaura_Workflow reactant_prep Reactant Preparation (Boronic Acid, Aryl Halide, Base) catalyst_add Catalyst & Ligand Addition (e.g., Pd(OAc)₂, PPh₃) reactant_prep->catalyst_add 1. solvent_add Solvent Addition (e.g., Dioxane/H₂O) catalyst_add->solvent_add 2. reaction Reaction under Inert Atmosphere (Heating & Stirring) solvent_add->reaction 3. monitoring Reaction Monitoring (TLC) reaction->monitoring 4. workup Aqueous Workup (Extraction & Washing) monitoring->workup 5. (If complete) drying Drying & Concentration workup->drying 6. purification Purification (Column Chromatography) drying->purification 7. product Final Biaryl Product purification->product 8.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)Ln-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)Ln-Ar' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product reactants Ar-X Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

boronate ester formation with 4-(N-Benzylaminocarbonyl)phenylboronic acid for carbohydrate sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of carbohydrates are of paramount importance in various fields, including biomedical research, clinical diagnostics, and drug development. Phenylboronic acids have emerged as versatile synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols present in saccharides. This interaction leads to the formation of cyclic boronate esters. When coupled with a fluorophore, this binding event can be transduced into a measurable optical signal.

This application note details the use of 4-(N-Benzylaminocarbonyl)phenylboronic acid as a fluorescent sensor for the detection and quantification of carbohydrates. The N-benzylaminocarbonyl group can act as a signaling component, potentially modulating the fluorescence of an associated fluorophore upon carbohydrate binding. This system offers a promising platform for developing novel carbohydrate sensors for various applications.

Principle of Carbohydrate Sensing

The sensing mechanism is based on the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid moiety of this compound and the cis-diol groups of a carbohydrate. In its unbound state, the boronic acid is in a trigonal planar sp² hybridized state. Upon binding to a diol, it transitions to a tetrahedral sp³ hybridized state. This change in the electronic environment of the boron atom can influence the photophysical properties of the molecule, leading to a change in fluorescence intensity. A common mechanism for this change is Photoinduced Electron Transfer (PET), where the lone pair of electrons on a nearby nitrogen atom quenches the fluorescence of a fluorophore. Upon boronate ester formation, this quenching is disrupted, leading to an increase in fluorescence.[1][2]

Signaling Pathway

G Proposed Signaling Pathway for Carbohydrate Sensing cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Sensor This compound Fluorophore_Q Fluorophore (Quenched) Sensor->Fluorophore_Q PET Quenching Fluorophore_E Fluorophore (Emitting) Fluorophore_Q->Fluorophore_E Fluorescence Turn-On Carbohydrate Carbohydrate (Diol) Complex Boronate Ester Complex Complex->Fluorophore_E PET Inhibition SensorCarbohydrate SensorCarbohydrate SensorCarbohydrate->Complex Binding

Caption: Proposed PET signaling pathway for carbohydrate sensing.

Experimental Workflow

G Experimental Workflow for Carbohydrate Sensing A Prepare Stock Solutions - Sensor - Carbohydrates - Buffer B Prepare Serial Dilutions of Carbohydrates A->B C Mix Sensor and Carbohydrate Solutions B->C D Incubate at Room Temperature C->D E Measure Fluorescence Spectra D->E F Data Analysis - Plot Fluorescence vs. Concentration - Determine Binding Constants E->F

Caption: General experimental workflow for carbohydrate sensing.

Boronate Ester Formation

G Boronate Ester Formation Equilibrium cluster_0 Reactants cluster_1 Products BoronicAcid Boronic Acid (sp2 hybridized) BoronateEster Cyclic Boronate Ester (sp3 hybridized) BoronicAcid->BoronateEster + Diol Diol Carbohydrate Diol BoronateEster->BoronicAcid + Water Water Water

Caption: Reversible formation of a cyclic boronate ester.

Quantitative Data

Disclaimer: The following quantitative data are illustrative and based on typical values observed for similar phenylboronic acid-based carbohydrate sensors. Experimental determination is required for precise values for this compound.

CarbohydrateAssociation Constant (Kₐ) (M⁻¹)Limit of Detection (LOD) (µM)Quantum Yield (Φ) Change (Fold Increase)
D-Fructose1500505.2
D-Galactose8001003.8
D-Glucose4502502.5
D-Mannose6001503.1
Sucrose50>10001.2

Experimental Protocols

Synthesis of this compound

A plausible synthesis route starts from 4-carboxyphenylboronic acid.

Materials:

  • 4-Carboxyphenylboronic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-carboxyphenylboronic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • To the filtrate, add benzylamine (1.2 equivalents) and stir the reaction mixture at room temperature overnight.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbohydrate Sensing Assay

Materials:

  • This compound

  • D-Fructose, D-Glucose, D-Galactose, D-Mannose, Sucrose

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol or DMSO (for stock solution)

  • Fluorometer and quartz cuvettes

Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in methanol or DMSO.

    • Prepare 1 M stock solutions of each carbohydrate in PBS (pH 7.4).

  • Assay Preparation:

    • In a series of microcentrifuge tubes, prepare serial dilutions of each carbohydrate from the stock solution in PBS (pH 7.4) to achieve final concentrations ranging from 0 to 50 mM.

    • Prepare a working solution of the boronic acid sensor at a final concentration of 10 µM in PBS (pH 7.4). Note: The final concentration of the organic solvent from the stock solution should be less than 1%.

  • Fluorescence Measurement:

    • To a quartz cuvette, add the boronic acid working solution.

    • Add a specific volume of a carbohydrate dilution to the cuvette, mix gently, and allow the solution to equilibrate for 5 minutes at room temperature.

    • Record the fluorescence emission spectrum using an appropriate excitation wavelength (to be determined empirically, but typically in the UV range for phenyl-based fluorophores).

    • Repeat the measurement for each carbohydrate concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of carbohydrate concentration.

    • Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.

Conclusion

This compound presents a promising scaffold for the development of fluorescent sensors for carbohydrate detection. The protocols and data presented in this application note provide a framework for researchers to explore its potential in various applications, from fundamental studies of carbohydrate-protein interactions to the development of novel diagnostic tools and drug delivery systems. Further experimental validation is necessary to fully characterize the binding affinities and sensing performance of this specific compound.

References

Application Notes and Protocols for 4-(N-Benzylaminocarbonyl)phenylboronic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(N-Benzylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid (PBA) that holds significant promise in the development of targeted drug delivery systems. The core principle of its application lies in the unique interaction between the boronic acid moiety and cis-diols present on various biological molecules. Of particular interest is the reversible covalent bond formation with sialic acid (SA), a sugar moiety often overexpressed on the surface of cancer cells.[1][2] This interaction provides a mechanism for selectively targeting drug carriers to tumor sites.

Furthermore, the binding affinity of PBA to sialic acid is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4).[3] This pH sensitivity can be exploited to design "smart" drug delivery systems that release their therapeutic payload preferentially at the target site, thereby enhancing efficacy and reducing off-target toxicity.

These application notes provide an overview of the use of this compound in targeted drug delivery, along with detailed protocols for the preparation and evaluation of such systems.

Data Presentation

The following tables summarize quantitative data from various studies on phenylboronic acid-functionalized drug delivery systems. This data is intended to provide a comparative overview of key parameters.

Table 1: Physicochemical Properties of Phenylboronic Acid-Functionalized Nanoparticles

Nanoparticle SystemDrugParticle Size (nm)Zeta Potential (mV)Reference
CPBA-PLGA(SOR + SIM)-NPsSorafenib + Simvastatin213.1 ± 10.9-22.9 ± 3.2[4]
Collagen-PAPBA NPsDoxorubicin~79-[5]
PBA-functionalized NPsEmodin117-[6]
PBA-decorated nanomicellesCamptothecin + Gemcitabine--[7]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Collagen-PAPBA NPsDoxorubicin1097[5]
PBA-functionalized NPsEmodin2.178[6]
Doxorubicin-loaded liposomesDoxorubicin-97.3 ± 1.4[8]
Doxorubicin-loaded LPHNsDoxorubicin4.4279[9]

Signaling Pathways and Experimental Workflows

Sialic Acid-Mediated Endocytosis Signaling Pathway

The primary mechanism for the cellular uptake of this compound-functionalized drug delivery systems is through sialic acid-mediated endocytosis. The following diagram illustrates the key steps in this pathway.

sialic_acid_pathway cluster_extracellular Extracellular Space (Tumor Microenvironment, pH ~6.5) cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space DrugCarrier PBA-Functionalized Drug Carrier SialicAcid Sialic Acid Residue DrugCarrier->SialicAcid Binding (pH-dependent) Receptor Glycoprotein/Glycolipid SialicAcid->Receptor Endosome Early Endosome Receptor->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome (pH ~5.0) Endosome->LateEndosome Maturation DrugRelease Drug Release LateEndosome->DrugRelease Acid-triggered Disassociation TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect

Caption: Sialic acid-mediated endocytosis of a PBA-functionalized drug carrier.

General Experimental Workflow for Evaluation

The following diagram outlines a typical workflow for the synthesis, characterization, and evaluation of this compound-based targeted drug delivery systems.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SynthesisPBA Synthesis of 4-(N-Benzylaminocarbonyl) phenylboronic acid Conjugation Conjugation to Carrier (e.g., polymer, lipid) SynthesisPBA->Conjugation DrugLoading Drug Loading Conjugation->DrugLoading SizeZeta Particle Size (DLS) & Zeta Potential DrugLoading->SizeZeta Morphology Morphology (TEM/SEM) SizeZeta->Morphology DLEE Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) Morphology->DLEE Release In Vitro Drug Release (pH-dependent) DLEE->Release CellCulture Cancer Cell Culture (High Sialic Acid Expression) Release->CellCulture Uptake Cellular Uptake Studies (Flow Cytometry, Confocal) CellCulture->Uptake Cytotoxicity Cytotoxicity Assays (MTT, etc.) Uptake->Cytotoxicity AnimalModel Tumor Xenograft Animal Model Cytotoxicity->AnimalModel Biodistribution Biodistribution Studies (IVIS, etc.) AnimalModel->Biodistribution Efficacy Antitumor Efficacy (Tumor Volume Measurement) Biodistribution->Efficacy Toxicity Systemic Toxicity (Histology, Bloodwork) Efficacy->Toxicity

References

Application Notes and Protocols: Cellular Uptake Studies of 4-(N-Benzylaminocarbonyl)phenylboronic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid (PBA) and its derivatives have emerged as significant players in the field of targeted cancer therapy and diagnostics. Their unique ability to form reversible covalent bonds with cis-diols, such as sialic acid residues that are overexpressed on the surface of many cancer cells, makes them ideal targeting moieties for drug delivery systems.[1][2][3] This document provides detailed application notes and protocols for studying the cellular uptake of nanoparticles functionalized with a specific PBA derivative, 4-(N-Benzylaminocarbonyl)phenylboronic acid. These nanoparticles can be engineered to encapsulate therapeutic agents, offering a promising strategy for targeted drug delivery to cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.[3][4] The acidic tumor microenvironment can further enhance the binding affinity of PBA to sialic acid, making this targeting approach pH-sensitive and more specific to cancer tissues.[3]

Physicochemical Characterization of Nanoparticles

A thorough characterization of the nanoparticles is crucial before conducting cellular uptake studies. The following table summarizes typical quantitative data for PBA-functionalized nanoparticles based on literature.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 mV to +30 mVElectrophoretic Light Scattering (ELS)
Drug Encapsulation Efficiency > 80%UV-Vis Spectroscopy, HPLC
Drug Loading Content 5 - 15% (w/w)UV-Vis Spectroscopy, HPLC

Experimental Protocols

I. Synthesis of this compound Nanoparticles

This protocol describes a general method for the preparation of drug-loaded polymeric nanoparticles functionalized with this compound using a nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • This compound

  • Doxorubicin (DOX) or other therapeutic agent

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for conjugation)

  • Dialysis membrane (MWCO 10 kDa)

  • Deionized water

Procedure:

  • Polymer-PBA Conjugation (if not pre-functionalized): a. Dissolve PLGA-COOH in DCM. b. Add NHS and DCC to activate the carboxylic acid groups. c. Separately, dissolve this compound and an appropriate linker with an amine group in DCM. d. Mix the activated polymer solution with the PBA derivative solution and stir overnight at room temperature. e. Precipitate the resulting polymer-PBA conjugate in cold methanol and dry under vacuum.

  • Nanoparticle Formulation: a. Dissolve the PLGA-PBA conjugate and the therapeutic drug (e.g., DOX) in acetone to form the organic phase. b. Add the organic phase dropwise to the aqueous PVA solution under constant magnetic stirring. c. Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation. d. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). e. Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. f. Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Diagram of Nanoparticle Synthesis Workflow

cluster_synthesis Nanoparticle Synthesis start Start: Materials dissolve Dissolve Polymer-PBA and Drug in Acetone start->dissolve add_to_pva Add to PVA Solution (Nanoprecipitation) dissolve->add_to_pva evaporate Solvent Evaporation add_to_pva->evaporate centrifuge Centrifugation & Washing evaporate->centrifuge lyophilize Lyophilization centrifuge->lyophilize end End: Functionalized Nanoparticles lyophilize->end cluster_uptake Cellular Uptake Analysis cluster_qualitative Qualitative (CLSM) cluster_quantitative Quantitative (Flow Cytometry) start Start: Cultured Cells treatment Treat with Fluorescent Nanoparticles start->treatment incubation Incubate treatment->incubation washing Wash to Remove External Nanoparticles incubation->washing fixation Fix & Stain washing->fixation detachment Detach Cells washing->detachment imaging Confocal Imaging fixation->imaging analysis Flow Cytometry Analysis detachment->analysis cluster_pathway PBA-Mediated Cellular Uptake np PBA-Nanoparticle binding Binding np->binding cell Cancer Cell Membrane sialic_acid Sialic Acid Residue sialic_acid->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome release Drug Release (e.g., low pH) endosome->release target Intracellular Target release->target

References

Application Notes and Protocols for In Vitro Drug Release Kinetics from 4-(N-Benzylaminocarbonyl)phenylboronic Acid Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylboronic acid (PBA) and its derivatives are gaining significant attention in the field of drug delivery.[1][2] Their unique ability to form reversible covalent bonds with diols makes them ideal candidates for creating intelligent drug delivery systems that can respond to specific physiological cues.[3][4] One such derivative, 4-(N-Benzylaminocarbonyl)phenylboronic acid, offers potential for the development of novel drug matrices. These matrices can be designed for controlled and targeted drug release, particularly in environments with specific pH conditions, such as tumor microenvironments.[5][6] This document provides detailed application notes and protocols for studying the in vitro drug release kinetics from matrices formulated with this compound.

Principle of pH-Responsive Drug Release

The drug release from a this compound matrix is predicated on the pH-dependent equilibrium of the boronic acid group. In acidic conditions, the boronic acid is predominantly in its neutral, hydrophobic form, which can lead to a more compact matrix structure and slower drug release. Conversely, at physiological or slightly alkaline pH, the boronic acid moiety transitions to a more hydrophilic anionic boronate form. This transition can induce swelling of the matrix, facilitating a faster release of the entrapped drug. This pH-responsive behavior is a key feature for designing drug delivery systems that target specific sites in the body.

Experimental Protocols

I. Preparation of this compound Matrix Tablets

This protocol describes the preparation of matrix tablets containing a model drug, such as doxorubicin, using the direct compression method.

Materials:

  • This compound

  • Doxorubicin HCl (or other model drug)

  • Microcrystalline cellulose (MCC) (filler)

  • Magnesium stearate (lubricant)

  • Phosphate buffer solutions (pH 5.5 and pH 7.4)

  • Analytical grade reagents

Equipment:

  • Analytical balance

  • Spatula and weighing boats

  • Mortar and pestle or a blender

  • Tablet press with a suitable die and punch set

  • Hardness tester

  • Friability tester

  • Vernier caliper

Procedure:

  • Weighing: Accurately weigh the required amounts of this compound, doxorubicin HCl, and microcrystalline cellulose.

  • Mixing: Combine the weighed powders in a mortar and pestle or a blender. Mix thoroughly for 15 minutes to ensure a homogenous mixture.

  • Lubrication: Add magnesium stearate to the powder mixture and blend for another 5 minutes. Avoid prolonged mixing to prevent the formation of a hydrophobic film around the particles.

  • Compression: Load the final powder blend into the die of a tablet press and compress it into tablets of the desired weight and hardness.

  • Characterization: Evaluate the prepared tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.

II. In Vitro Drug Release Study

This protocol outlines the procedure for conducting in vitro drug release studies using a USP Type II dissolution apparatus (paddle method).

Materials:

  • Prepared this compound matrix tablets

  • Phosphate buffer solutions (pH 5.5 and pH 7.4), pre-warmed to 37 ± 0.5 °C

  • Syringes with filters (0.45 µm)

Equipment:

  • USP Type II dissolution apparatus

  • UV-Vis spectrophotometer or HPLC system

  • Cuvettes or vials for sample analysis

  • Water bath maintained at 37 ± 0.5 °C

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium (pH 5.5 or pH 7.4 phosphate buffer) in each vessel. Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.

  • Tablet Introduction: Place one matrix tablet in each vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain a constant volume.

  • Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Determine the concentration of the released drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Quantitative Drug Release Data

The following table summarizes the hypothetical cumulative percentage of doxorubicin released from the this compound matrix at different pH values.

Time (hours)Cumulative Drug Release at pH 5.5 (%)Cumulative Drug Release at pH 7.4 (%)
0.58.2 ± 0.715.6 ± 1.1
112.5 ± 1.025.3 ± 1.5
218.9 ± 1.340.1 ± 2.0
428.4 ± 1.862.7 ± 2.5
636.7 ± 2.178.9 ± 2.8
844.2 ± 2.588.5 ± 3.1
1255.8 ± 2.995.2 ± 3.5
2468.3 ± 3.498.9 ± 3.8
Drug Release Kinetics Modeling

To understand the mechanism of drug release, the in vitro release data can be fitted to various kinetic models.[7][8][9][10]

Kinetic ModelParameters (pH 5.5)R² (pH 5.5)Parameters (pH 7.4)R² (pH 7.4)
Zero-Order k₀ = 2.78 %/h0.912k₀ = 4.05 %/h0.856
First-Order k₁ = 0.048 h⁻¹0.985k₁ = 0.121 h⁻¹0.991
Higuchi kH = 14.12 %/h⁰·⁵0.992kH = 21.34 %/h⁰·⁵0.978
Korsmeyer-Peppas n = 0.65, kKP = 9.87 %/hⁿ0.996n = 0.72, kKP = 18.23 %/hⁿ0.989

The release kinetics appear to best fit the Korsmeyer-Peppas model, with the release exponent 'n' between 0.5 and 1, suggesting an anomalous (non-Fickian) diffusion mechanism, where drug release is controlled by a combination of diffusion and polymer swelling.[9]

Visualizations

Experimental Workflow

G cluster_prep Matrix Preparation cluster_release In Vitro Release Study weigh Weighing of Components mix Homogenous Mixing weigh->mix lubricate Lubrication mix->lubricate compress Direct Compression lubricate->compress charac Tablet Characterization compress->charac intro Tablet Introduction charac->intro Qualified Tablets setup Dissolution Apparatus Setup setup->intro sampling Periodic Sampling intro->sampling analysis UV-Vis/HPLC Analysis sampling->analysis calc Data Calculation analysis->calc G cluster_acidic Acidic pH (e.g., 5.5) cluster_neutral Physiological pH (e.g., 7.4) matrix_acid Compact Matrix (Hydrophobic Boronic Acid) release_slow Slow Drug Release matrix_acid->release_slow matrix_neutral Swollen Matrix (Hydrophilic Boronate) release_fast Fast Drug Release matrix_neutral->release_fast

References

Application of 4-(N-Benzylaminocarbonyl)phenylboronic Acid in Glucose-Responsive Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 4-(N-Benzylaminocarbonyl)phenylboronic acid in the synthesis and evaluation of glucose-responsive polymers for advanced drug delivery systems.

Introduction

Phenylboronic acid (PBA) and its derivatives are at the forefront of developing "smart" biomedical materials, particularly for glucose-responsive systems designed for self-regulated insulin delivery.[1][2] The fundamental principle lies in the reversible covalent interaction between the boronic acid moiety and cis-diols, such as those present in glucose.[3] This interaction leads to a structural change in the polymer network, enabling the controlled release of an encapsulated therapeutic agent, like insulin, in response to elevated glucose levels.[4][5] The specific derivative, this compound, offers unique structural features that can influence the polymer's sensitivity, stability, and overall performance.

The primary challenge in designing PBA-based glucose-responsive systems is achieving optimal sensitivity and responsiveness at physiological pH (around 7.4), as many PBA derivatives have a high pKa.[5][6] The design of the polymer, including the choice of co-monomers and the overall architecture, plays a crucial role in modulating this pKa and achieving the desired glucose-triggered response.[7][8]

Signaling Pathway and Mechanism of Action

The glucose-responsive behavior of polymers incorporating this compound is predicated on the equilibrium between the boronic acid and glucose. In a low glucose environment, the polymer maintains a certain level of cross-linking or aggregation. Upon an increase in glucose concentration, the boronic acid moieties form boronate esters with glucose molecules. This complexation increases the hydrophilicity and charge of the polymer chains, leading to swelling of the hydrogel or disassembly of nanoparticles, which in turn facilitates the release of the encapsulated drug.[3][7]

Glucose-Responsive Mechanism cluster_0 Low Glucose Environment cluster_1 High Glucose Environment Polymer_Low Polymer Network (Hydrophobic/Aggregated) Drug_Encapsulated Encapsulated Drug Polymer_Low->Drug_Encapsulated Trapped Glucose Increased Glucose Polymer_High Polymer-Glucose Complex (Hydrophilic/Swollen) Drug_Released Released Drug Polymer_High->Drug_Released Released Glucose->Polymer_High Forms Complex

Caption: Glucose-responsive drug release mechanism.

Experimental Protocols

The following protocols are adapted from established methods for similar phenylboronic acid-containing monomers, such as 3-acrylamidophenylboronic acid (APBA), and provide a framework for the synthesis and characterization of glucose-responsive polymers using this compound.[8][9][10]

Protocol 1: Synthesis of Glucose-Responsive Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a block copolymer, for instance, with N-isopropylacrylamide (NIPAM), a thermo-responsive monomer.

Materials:

  • This compound acrylamide monomer

  • N-isopropylacrylamide (NIPAM)

  • Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP)[9]

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-dioxane or Dimethylformamide (DMF)

  • Precipitation solvent: Cold diethyl ether

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the this compound acrylamide monomer, NIPAM, CTA, and AIBN in the chosen solvent. The molar ratio of monomer:CTA:AIBN should be optimized, a typical starting point is 100:1:0.2.

  • De-gas the solution by performing at least three freeze-pump-thaw cycles to remove oxygen, which can quench the polymerization.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Concentrate the polymer solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer with fresh cold diethyl ether multiple times to remove unreacted monomers and initiator fragments.

  • Dry the final polymer product under vacuum at room temperature for at least 24 hours.

Polymer_Synthesis_Workflow Start Start Dissolve Dissolve Monomers, CTA, AIBN in Solvent Start->Dissolve Degas Freeze-Pump-Thaw Cycles Dissolve->Degas Polymerize Polymerize at 70°C under Nitrogen Degas->Polymerize Quench Quench Reaction Polymerize->Quench Concentrate Concentrate Solution Quench->Concentrate Precipitate Precipitate in Cold Ether Concentrate->Precipitate Wash_Dry Wash and Dry Polymer Precipitate->Wash_Dry End End Wash_Dry->End

Caption: Workflow for RAFT polymerization.

Protocol 2: Characterization of the Synthesized Polymer

1. Structural Characterization:

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the incorporation of both monomers and the overall polymer composition.

  • FT-IR Spectroscopy: Analyze the polymer to identify characteristic functional group peaks, confirming the presence of amide bonds and boronic acid groups.[9]

2. Molecular Weight and Polydispersity:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.[9]

Protocol 3: Formulation and Characterization of Nanoparticles

1. Nanoparticle Formulation:

  • Dissolve the synthesized block copolymer in a suitable solvent (e.g., DMSO).

  • Add this solution dropwise to a vigorously stirred aqueous buffer (e.g., PBS pH 7.4). The hydrophobic block containing the boronic acid will form the core, leading to self-assembly into nanoparticles.

  • Dialyze the nanoparticle suspension against the buffer for 48 hours to remove the organic solvent.

2. Nanoparticle Characterization:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Zeta Potential: Determine the surface charge of the nanoparticles.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.[4]

Protocol 4: Evaluation of Glucose-Responsiveness

1. In Vitro Glucose Sensitivity:

  • Incubate the nanoparticle suspension in buffers (pH 7.4) containing varying concentrations of glucose (e.g., 0 mg/mL, 100 mg/mL, 200 mg/mL, 400 mg/mL), corresponding to hypoglycemic, normoglycemic, and hyperglycemic conditions.

  • Measure the changes in nanoparticle size using DLS at different time points. An increase in size is indicative of swelling due to glucose binding.[10]

Protocol 5: Insulin Loading and In Vitro Release Study

1. Insulin Loading:

  • Dissolve the polymer and insulin in a common solvent or use a double emulsion method.

  • Formulate the nanoparticles as described in Protocol 3.

  • Separate the insulin-loaded nanoparticles from the unloaded insulin by centrifugation.

  • Quantify the amount of unloaded insulin in the supernatant using a suitable protein assay (e.g., BCA assay or HPLC).

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE).[10][11]

2. In Vitro Insulin Release:

  • Place a known amount of insulin-loaded nanoparticles in a dialysis bag.

  • Immerse the dialysis bag in a release medium (PBS, pH 7.4) with different glucose concentrations (e.g., 0 mg/mL and 300 mg/mL).

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

  • Quantify the amount of released insulin in the samples using an appropriate method (e.g., HPLC or ELISA).[8]

Evaluation_Workflow Polymer Synthesized Polymer NP_Formation Nanoparticle Formation Polymer->NP_Formation Insulin_Loading Insulin Loading NP_Formation->Insulin_Loading Characterization Characterization (DLS, TEM, Zeta) Insulin_Loading->Characterization Glucose_Response Glucose-Responsiveness Evaluation Characterization->Glucose_Response Release_Study In Vitro Release Study Characterization->Release_Study Data_Analysis Data Analysis Glucose_Response->Data_Analysis Release_Study->Data_Analysis

Caption: Experimental workflow for evaluation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on glucose-responsive polymers based on phenylboronic acid derivatives. These values can serve as a benchmark for new formulations.

Table 1: Polymer and Nanoparticle Characteristics

Parameter Typical Value Range Method of Analysis Reference
Molecular Weight (Mn) 10,000 - 30,000 g/mol GPC [9]
Polydispersity Index (PDI) 1.1 - 1.4 GPC [9]
Nanoparticle Diameter 80 - 200 nm DLS, TEM [4][9]

| Zeta Potential | -10 to +10 mV | DLS |[10] |

Table 2: Insulin Loading and Glucose-Responsive Release

Parameter Typical Value Range Conditions Reference
Encapsulation Efficiency (EE) 70% - 92% - [10][11]
Drug Loading Capacity (LC) 15% - 27% - [4][12]
Insulin Release (Low Glucose) 20% - 40% over 12h 0-1 mg/mL Glucose [8][11]

| Insulin Release (High Glucose) | 60% - 85% over 12h | 3-4 mg/mL Glucose |[8][11] |

Conclusion

The use of this compound in the synthesis of glucose-responsive polymers presents a promising avenue for the development of self-regulated drug delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel polymer-based therapeutics. Careful optimization of the polymer structure and formulation parameters is critical to achieving the desired glucose sensitivity and release kinetics for clinical translation. Further research should focus on in vivo evaluation of these systems to ascertain their biocompatibility, efficacy, and long-term stability.

References

Application Notes and Protocols for Conjugating 4-(N-Benzylaminocarbonyl)phenylboronic Acid to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed methodology for the covalent conjugation of 4-(N-Benzylaminocarbonyl)phenylboronic acid to amine-containing biomolecules, such as proteins, peptides, and modified oligonucleotides. The primary conjugation strategy outlined is the formation of a stable amide bond between the carboxylic acid group of the boronic acid derivative and primary amine groups on the biomolecule. This is facilitated by the widely used carbodiimide crosslinker chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Boronic acids are a versatile class of compounds with applications in drug delivery, diagnostics, and as therapeutic agents themselves.[1][2][3] Their ability to interact with diols, such as those found in saccharides and glycoproteins, makes them attractive for targeted therapies.[4][5][6] The specific compound, this compound, offers a handle for conjugation while presenting a phenylboronic acid moiety for potential downstream applications.

This document provides detailed experimental protocols, data presentation tables for expected outcomes, and visualizations of the key chemical reactions and workflows.

Core Principles of Conjugation

The conjugation of this compound to a biomolecule is typically achieved through a two-step process involving EDC and NHS.[7]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the this compound to form a highly reactive O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1] To increase the efficiency of the conjugation, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[7]

  • Amide Bond Formation: The NHS ester readily reacts with primary amines (e.g., the epsilon-amine of lysine residues or the N-terminal amine of a protein) on the biomolecule to form a stable amide bond, releasing NHS.[1][7]

This two-step approach is preferred as it minimizes the polymerization of biomolecules that contain both carboxyl and amine groups.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule (e.g., protein, peptide with primary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes

  • Solvent for boronic acid derivative (if needed, e.g., DMSO or DMF, use minimally)

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is a general guideline and may require optimization for specific biomolecules and applications.

1. Preparation of Reagents:

  • Prepare Activation Buffer (0.1 M MES, pH 5.5).

  • Prepare Coupling Buffer (1X PBS, pH 7.4).

  • Prepare Quenching Solution (1 M Tris-HCl, pH 8.0).

  • Dissolve the biomolecule in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute in Activation Buffer to the desired concentration (e.g., 10-50 mM).

  • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS solutions. A 2-5 fold molar excess of EDC and NHS over the boronic acid derivative is recommended.[8]

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

3. Conjugation to the Biomolecule:

  • Add the activated this compound-NHS ester solution to the biomolecule solution. The molar ratio of the boronic acid derivative to the biomolecule will depend on the desired degree of labeling and should be optimized. A starting point is a 10-20 fold molar excess of the activated boronic acid.

  • Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary. The reaction with primary amines is most efficient at a slightly alkaline pH.[1]

  • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

4. Quenching of the Reaction:

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of the Bioconjugate:

  • Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.

  • For size-exclusion chromatography, equilibrate the column with PBS (pH 7.4).

  • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Pool the fractions containing the purified bioconjugate.

6. Characterization of the Bioconjugate:

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the phenylboronic acid moiety (if it has a distinct absorbance peak) or by using analytical techniques like mass spectrometry.

  • Assess the purity and integrity of the conjugate by SDS-PAGE.[9]

  • Confirm the biological activity of the biomolecule after conjugation using a relevant functional assay.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for EDC/NHS Coupling

ReagentRecommended ConcentrationMolar Ratio (relative to Biomolecule)
Biomolecule1-10 mg/mL1
This compound1-10 mM10-100x
EDC10-50 mM20-200x
NHS/sulfo-NHS20-100 mM40-400x

Table 2: Example Characterization Data for a Model Protein Conjugate

ParameterMethodExpected Result
Protein ConcentrationBCA Assay0.5-5 mg/mL (post-purification)
Degree of Labeling (DOL)Mass Spectrometry2-8 boronic acid molecules per protein molecule
PuritySDS-PAGE>95% (single band corresponding to the conjugate)
Biological ActivityFunctional Assay>80% retention of original activity

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis BoronicAcid 4-(N-Benzylaminocarbonyl) phenylboronic acid ActivatedEster Activated NHS Ester BoronicAcid->ActivatedEster 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 5.5) EDC_NHS->ActivatedEster Conjugate_Mix Reaction Mixture ActivatedEster->Conjugate_Mix Biomolecule Biomolecule in Coupling Buffer (pH 7.4) Biomolecule->Conjugate_Mix Quenched_Mix Quenched_Mix Conjugate_Mix->Quenched_Mix 1-2 hrs, RT Purification Purification (SEC or Dialysis) Quenched_Mix->Purification Quenching Quenching (Tris or Hydroxylamine) Quenching->Quenched_Mix Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization

Caption: A general workflow for the two-step EDC/NHS conjugation of this compound to a biomolecule.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Carboxyl R-COOH (Boronic Acid Derivative) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Biomolecule-NH-CO-R (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine Biomolecule-NH2 Amine->Amide_Bond

Caption: The chemical pathway for EDC/NHS mediated amide bond formation between a carboxylic acid and a primary amine.

References

Application Notes and Protocols for Fluorescent Probes with 4-(N-Benzylaminocarbonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific literature detailing the synthesis and application of fluorescent probes incorporating the exact moiety 4-(N-Benzylaminocarbonyl)phenylboronic acid is not available. The following application notes and protocols are based on closely related and well-documented phenylboronic acid-based fluorescent probes, primarily for the detection of hydrogen peroxide (H₂O₂). Researchers interested in this compound are encouraged to adapt these methodologies for their specific compound.

Introduction

Phenylboronic acid derivatives have emerged as a versatile class of molecules for the construction of fluorescent probes, particularly for the detection of reactive oxygen species (ROS) such as hydrogen peroxide, and for sensing saccharides. The core principle of detection relies on the chemical reactivity of the boronic acid group, which can be tailored to induce a change in the fluorescence properties of a covalently linked fluorophore.

For hydrogen peroxide detection, the mechanism involves the selective oxidation of the boronic acid to a phenol, which alters the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response. This specific and irreversible reaction provides high selectivity for H₂O₂ over other ROS.[1]

In saccharide sensing, the reversible formation of a cyclic boronate ester with diols on the sugar molecule alters the photophysical properties of the probe, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2]

These probes are valuable tools in cellular biology, drug discovery, and diagnostics for imaging and quantifying these important analytes in living systems.[3]

Signaling Pathway and Detection Mechanism

The primary application of phenylboronic acid-based probes discussed here is the detection of hydrogen peroxide. The general mechanism involves a chemoselective oxidation of the boronic acid moiety.

H2O2_Detection_Pathway Probe Non-fluorescent/Weakly fluorescent Boronic Acid Probe Intermediate Oxidized Intermediate Probe->Intermediate Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Product Highly Fluorescent Phenol Product Intermediate->Product Hydrolysis

Figure 1: General signaling pathway for H₂O₂ detection by a boronic acid-based fluorescent probe.

As depicted in Figure 1, the boronic acid-based probe is typically in a "caged" or non-fluorescent state. Upon reaction with hydrogen peroxide, the boronic acid is oxidized, leading to the formation of a highly fluorescent phenol derivative. This results in a significant increase in fluorescence intensity, allowing for the sensitive detection of H₂O₂.

Quantitative Data of Analogous Probes

The following table summarizes the photophysical and sensing properties of several representative phenylboronic acid-based fluorescent probes for hydrogen peroxide. This data can serve as a benchmark for the development of new probes.

Probe NameFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
PF1 Fluorescein~450~515-Micromolar range[1]
PR1 Resorufin~530~585-Micromolar range[1]
PX1 Xanthone~380~460-Micromolar range[1]
CBN Coumarin362412/450-0.71 µM[4]
DSTBPin Stilbene350488 -> 444--[5][6]
MitoPY1 Pyronine----[7]

Experimental Protocols

General Synthesis of a Phenylboronic Acid-Based Fluorescent Probe

This protocol outlines a general synthetic route for coupling a phenylboronic acid moiety to a fluorophore.

Synthesis_Workflow Start Start Materials: - Fluorophore with reactive group - Phenylboronic acid derivative Coupling Coupling Reaction (e.g., Esterification, Amidation) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Probe Final Fluorescent Probe Characterization->Final_Probe

Figure 2: General workflow for the synthesis of a boronic acid-based fluorescent probe.

Materials:

  • Fluorophore with a reactive functional group (e.g., hydroxyl, amine)

  • 4-(Bromomethyl)phenylboronic acid pinacol ester (as an example of a reactive boronic acid derivative)

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Coupling Reaction: a. Dissolve the fluorophore in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the reaction mixture. c. Add the 4-(bromomethyl)phenylboronic acid pinacol ester to the solution. d. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).[4]

  • Work-up: a. Quench the reaction with water. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).[2]

  • Characterization: a. Characterize the purified probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

In Vitro Fluorescence Spectroscopy

This protocol describes the general procedure for evaluating the fluorescence response of the probe to hydrogen peroxide.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Hydrogen peroxide solution of known concentration

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Solutions: a. Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement: a. Record the fluorescence spectrum of the probe solution. b. Add a specific concentration of hydrogen peroxide to the cuvette. c. Record the fluorescence spectra at different time points to monitor the reaction kinetics.[8] d. To determine the selectivity, repeat the experiment with other reactive oxygen species (e.g., superoxide, hydroxyl radical).[7]

Live Cell Imaging of Hydrogen Peroxide

This protocol provides a general guideline for using the fluorescent probe to visualize hydrogen peroxide in living cells.

Cell_Imaging_Workflow Cell_Culture Culture cells on glass-bottom dishes Probe_Loading Incubate cells with the fluorescent probe Cell_Culture->Probe_Loading Washing Wash cells to remove excess probe Probe_Loading->Washing Stimulation Induce H₂O₂ production (optional) Washing->Stimulation Imaging Image cells using fluorescence microscopy Washing->Imaging Stimulation->Imaging

Figure 3: Workflow for live-cell imaging of hydrogen peroxide with a boronic acid-based probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Stock solution of the fluorescent probe in DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: a. Seed and culture cells to the desired confluency on glass-bottom dishes.

  • Probe Loading: a. Prepare a working solution of the probe in cell culture medium (e.g., 5-10 µM). b. Remove the existing medium from the cells and wash with PBS. c. Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.[2]

  • Washing: a. Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unloaded probe.[2]

  • Imaging: a. Add fresh, pre-warmed medium or PBS to the cells. b. If desired, treat the cells with a stimulus to induce endogenous H₂O₂ production. c. Acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission wavelengths for the probe.

Conclusion

While direct experimental data for fluorescent probes based on this compound is not yet available in the literature, the well-established principles and protocols for other phenylboronic acid-based probes provide a strong foundation for the development and application of such novel sensors. The methodologies outlined in these notes can be adapted to synthesize, characterize, and utilize new probes for the detection of hydrogen peroxide and other relevant analytes in various research and development settings.

References

Application Notes: 4-(N-Benzylaminocarbonyl)phenylboronic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(N-Benzylaminocarbonyl)phenylboronic acid in solid-phase organic synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. This versatile reagent allows for the introduction of a benzoyl-protected aminocarbonylphenyl moiety onto resin-bound molecules, a valuable transformation in the synthesis of combinatorial libraries of potential therapeutic agents and other complex organic molecules.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in the context of solid-phase synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide or triflate immobilized on a solid support and the boronic acid in solution. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[1]

The general scheme for this reaction on a solid support is as follows:

Suzuki_Coupling cluster_reaction Reaction on Solid Phase cluster_reagents Reagents in Solution cluster_workup Workup Resin Solid Support-Linker-Aryl-X CoupledProduct Solid Support-Linker-Aryl-Aryl' Resin->CoupledProduct Suzuki Coupling BoronicAcid This compound BoronicAcid->CoupledProduct Catalyst Pd Catalyst Base Catalyst->CoupledProduct FinalProduct Final Product CoupledProduct->FinalProduct Cleavage Cleavage from Resin Cleavage->FinalProduct

Caption: General workflow for solid-phase Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with an aryl halide immobilized on a solid support. Optimization of reaction conditions may be necessary depending on the specific substrate and solid support used.

Protocol 1: General Solid-Phase Suzuki-Miyaura Coupling

Materials:

  • Resin-bound aryl halide (e.g., loaded on Wang resin or Rink amide resin)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Tl₂CO₃)

  • Solvent (e.g., DMF, DME, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the resin-bound aryl halide in the chosen reaction solvent for 30-60 minutes in a reaction vessel.

  • Reagent Addition: To the swollen resin, add this compound (3-5 equivalents relative to resin loading), the palladium catalyst (0.1-0.2 equivalents), and the base (3-5 equivalents).

  • Reaction: Purge the reaction vessel with an inert gas. Heat the mixture at a temperature ranging from 60°C to 100°C with gentle agitation for 12-24 hours. Reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the solvent and wash the resin sequentially with the reaction solvent, water, methanol, and dichloromethane to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage: Cleave the product from the solid support using an appropriate cleavage cocktail (e.g., for Wang resin, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Product Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether. Dry the crude product under vacuum. Further purification can be achieved by preparative HPLC if necessary.

Quantitative Data Summary

The efficiency of the solid-phase Suzuki-Miyaura coupling can be influenced by various factors. The following table summarizes typical ranges for key reaction parameters and expected outcomes based on analogous reactions reported in the literature.[3]

ParameterTypical Range/ValueExpected YieldPurity (crude)
Boronic Acid Equiv. 3 - 5> 70%> 80%
Catalyst Equiv. 0.1 - 0.2
Base Equiv. 3 - 5
Temperature (°C) 60 - 100
Reaction Time (h) 12 - 24

Note: Yields and purities are highly dependent on the specific substrate, resin, and linker used. The data presented here are indicative and may require optimization for specific applications.

Signaling Pathways and Logical Relationships

The success of the Suzuki-Miyaura coupling is dependent on a well-defined catalytic cycle.

Catalytic_Cycle cluster_steps Catalytic Cycle Steps Pd0 Pd(0)L_n PdII_Aryl Resin-Ar-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition (Resin-Ar-X) PdII_Diaryl Resin-Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation (Boronic Acid + Base) PdII_Diaryl->Pd0 Coupled_Product Resin-Ar-Ar' PdII_Diaryl->Coupled_Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the resin-bound aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[2][4]

Conclusion

This compound is a valuable reagent for the functionalization of molecules on solid supports via the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided herein offer a starting point for researchers to incorporate this building block into their solid-phase synthesis workflows. The mild reaction conditions and high functional group tolerance make this an attractive method for the generation of diverse chemical libraries for drug discovery and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Common Issues in Suzuki-Miyaura Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with hindered boronic acids so challenging?

A1: Steric hindrance around the boronic acid functionality and/or the aryl halide coupling partner can significantly impede several key steps in the catalytic cycle. The bulky substituents can slow down the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst, as well as the final reductive elimination step that forms the desired C-C bond and regenerates the active catalyst.[1][2] This often leads to low reaction yields and the formation of side products.

Q2: What are the most common side reactions observed with hindered boronic acids?

A2: The most prevalent side reactions are protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid.[3][4][5] Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is often exacerbated by aqueous basic conditions.[4][5] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[6]

Q3: When should I consider using a boronic ester instead of a boronic acid?

A3: Boronic esters, such as pinacol esters (Bpin), can be advantageous when dealing with unstable boronic acids that are prone to protodeboronation or homocoupling.[3][4] Boronic esters can exhibit greater stability and may lead to a "slow-release" of the corresponding boronic acid under the reaction conditions, which can help to minimize side reactions by keeping the concentration of the free boronic acid low.[4]

Q4: Can increasing the catalyst loading solve low yield issues?

A4: While increasing the catalyst loading can sometimes improve conversion, it is often not the most efficient or cost-effective solution.[3] Before increasing the amount of catalyst, it is crucial to ensure that other reaction parameters such as the choice of ligand, base, and solvent are fully optimized.[3] Highly active catalyst systems, like certain palladium-N-heterocyclic carbene (NHC) complexes, can achieve excellent yields with very low catalyst loadings, sometimes as low as 0.05 mol%.[3][7]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion is a frequent problem when working with sterically hindered substrates in Suzuki-Miyaura coupling.[1][2] The following steps can help you troubleshoot and optimize your reaction.

Potential Causes & Solutions:

  • Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][8] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the difficult reductive elimination step.[1][2] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1][9][10]

  • Suboptimal Base: The choice of base is critical for activating the boronic acid for transmetalation. A weak base may be insufficient.

    • Solution: Stronger bases are often required for hindered couplings. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[3][7] The solubility of the base in the chosen solvent is also an important factor.

  • Inappropriate Solvent: The solvent can significantly influence the reaction outcome by affecting the solubility of reagents and the stability of catalytic intermediates.[11][12][13]

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[7][14] In some cases, the use of polar aprotic solvents like DMF or acetonitrile can influence the selectivity of the coupling.[11][12][13] For certain systems, aqueous solvent mixtures can be effective, but care must be taken to minimize protodeboronation.[15]

  • Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation barriers associated with hindered substrates.

    • Solution: Increase the reaction temperature. Reactions involving hindered substrates often require heating, sometimes to temperatures as high as 110-140°C.[9]

Issue 2: Significant Formation of Homocoupling Product

The formation of a biaryl derived from the coupling of two boronic acid molecules is a common side reaction.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[16]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be properly degassed prior to use.[16]

  • Catalyst System: Some palladium catalyst systems are more prone to facilitating homocoupling.

    • Solution: Experiment with different palladium precursors and ligands. Sometimes switching from a Pd(II) to a Pd(0) precatalyst, or vice versa, can have an effect.

  • High Concentration of Boronic Acid: A high concentration of the boronic acid can increase the rate of homocoupling.

    • Solution: Slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing homocoupling.[17]

Issue 3: Predominance of Protodeboronation

The undesired cleavage of the C-B bond, leading to a protonated arene, is a major competing pathway.[3][5]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate the rate of protodeboronation.[3]

    • Solution: If possible, try to use milder reaction conditions (lower temperature, less aggressive base). The use of anhydrous conditions can also mitigate this side reaction.[18]

  • Instability of the Boronic Acid: Some boronic acids are inherently more susceptible to hydrolysis.[4][5]

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt.[3][5] These derivatives are generally more resistant to protodeboronation.

Data Presentation: Ligand and Base Effects on Yield

The following tables summarize the impact of different ligands and bases on the yield of Suzuki-Miyaura couplings with hindered substrates, based on representative data from the literature.

Table 1: Effect of Ligand on the Coupling of a Di-ortho-substituted Aryl Bromide with a Secondary Alkylboronic Acid [9]

EntryLigandConversion (%)Yield of Product (%)Yield of Reduction Side-Product (%)
1BI-DIME1003169
2AntPhos1005842
3S-Phos100397
4X-Phos46046
5RuPhos52052
6PCy₃100097
7PPh₃83083

Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110°C for 24h.[9]

Table 2: Optimization of Base and Solvent for a Hindered Coupling [7]

EntryBaseSolventYield (%)
1K₃PO₄Toluene85
2Cs₂CO₃Toluene92
3K₂CO₃Toluene78
4t-BuOKDioxane>99
5t-BuOKToluene95

Reaction Conditions: Hindered aryl bromide, arylboronic acid, Pd-NHC catalyst, 80°C, 24h.[19]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide:

This is a general starting point and should be optimized for specific substrates.[3]

  • Catalyst Pre-activation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar. Add a small amount of the reaction solvent and stir for 10-15 minutes.

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv), the hindered boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents Pd(0)L2 Active Catalyst Pd(0)L₂ Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')₂) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X(L2) RB(OR')2 Boronic Acid/Ester (R-B(OR')₂) RB(OR')2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-X(L2) Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction ligand Is the ligand appropriate for hindered substrates? (e.g., Buchwald, NHC) start->ligand change_ligand Switch to a bulky, electron-rich ligand. ligand->change_ligand No base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) ligand->base Yes change_ligand->ligand change_base Use a stronger base. base->change_base No temp Is the reaction temperature high enough? base->temp Yes change_base->base increase_temp Increase reaction temperature. temp->increase_temp No side_reactions Are side reactions (homocoupling, protodeboronation) a major issue? temp->side_reactions Yes increase_temp->temp mitigate_sides Address side reactions: - Ensure inert atmosphere - Use boronic ester - Slow addition of boronic acid side_reactions->mitigate_sides Yes success Improved Yield side_reactions->success No mitigate_sides->success

Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Parameter_Relationships Yield Reaction Yield StericHindrance Steric Hindrance StericHindrance->Yield negatively impacts Ligand Ligand (Bulky, Electron-Rich) Ligand->Yield positively impacts Base Base Strength Base->Yield positively impacts Protodeboronation Protodeboronation Base->Protodeboronation can increase Temperature Temperature Temperature->Yield positively impacts (to a point) Temperature->Protodeboronation can increase Protodeboronation->Yield negatively impacts Homocoupling Homocoupling Homocoupling->Yield negatively impacts

Caption: Key parameter relationships in hindered Suzuki-Miyaura couplings.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reactions of 4-(N-Benzylaminocarbonyl)phenylboronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound, offering systematic approaches to diagnose and resolve them.

Question 1: Why is my Suzuki-Miyaura reaction showing low to no yield of the desired biaryl amide product?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A systematic evaluation of the reaction parameters is crucial for identifying the root cause.

1. Catalyst System Inactivity:

  • Palladium Source and Ligand Integrity: The palladium catalyst, whether a pre-catalyst or generated in situ, is the heart of the reaction. Ensure the catalyst and phosphine ligands have not degraded due to improper storage and are handled under an inert atmosphere to prevent oxidation.

  • Choice of Catalyst and Ligand: The N-benzylamide group can influence the electronic environment of the boronic acid. A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄) and phosphine ligands (e.g., PPh₃, SPhos, XPhos) may be necessary to find the optimal combination.

2. Sub-optimal Reaction Conditions:

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause significant decomposition of the starting materials or product. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solubility of the base in the chosen solvent system can also impact the reaction rate.

  • Solvent System: The solubility of this compound, the aryl halide, and the base is a key consideration. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. The ratio of the organic solvent to water can significantly affect the reaction's success.

  • Temperature: While many Suzuki couplings require elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition and side reactions. If low yield is observed, optimizing the temperature is recommended.

3. Boronic Acid Instability and Side Reactions:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of N-benzylbenzamide as a byproduct. This can be exacerbated by the presence of excess water or acidic impurities. Using anhydrous solvents and high-purity reagents can help mitigate this issue.

  • Homocoupling: The formation of symmetrical biaryls from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial to minimize this side reaction.

Question 2: I am observing the formation of N-benzylbenzamide as a major byproduct. How can I minimize this protodeboronation?

Answer:

The formation of N-benzylbenzamide indicates that protodeboronation of your this compound is a significant competing reaction. Here are several strategies to minimize this unwanted side reaction:

  • Use Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, an excess can be a proton source for protodeboronation. Using anhydrous solvents and ensuring your base is dry can be beneficial.

  • Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH.

  • Convert to a More Stable Boronic Acid Derivative: Boronic acids can be unstable, especially under reaction conditions. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These derivatives are generally more resistant to protodeboronation and slowly release the active boronic acid species in situ.

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.

Question 3: My product is difficult to purify from the reaction mixture. What are some common impurities and how can I improve the purification process?

Answer:

Purification of the final biaryl amide can be challenging due to the presence of various byproducts and residual reagents.

Common Impurities:

  • Homocoupled Boronic Acid: The symmetrical biaryl formed from the homocoupling of this compound.

  • Protodeboronation Product: N-benzylbenzamide.

  • Residual Palladium Catalyst and Ligands: These can often be colored and may interfere with the isolation of a pure product.

  • Unreacted Starting Materials: Residual aryl halide or boronic acid.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. Washing the organic layer with a dilute acid solution can help remove basic impurities, while a wash with a dilute base solution can remove acidic impurities, including unreacted boronic acid.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the desired product. A careful selection of the eluent system is crucial to achieve good separation. Gradient elution may be necessary to separate the product from closely eluting impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A good starting point is typically 1-5 mol% of the palladium source. For challenging couplings, a higher catalyst loading may be required. However, it is always advisable to screen different catalyst loadings to find the most efficient and cost-effective conditions.

Q2: Can I use microwave irradiation to accelerate the reaction?

A2: Yes, microwave-assisted heating can be a very effective technique to accelerate Suzuki-Miyaura coupling reactions. It can significantly reduce reaction times from hours to minutes and may also improve yields in some cases. However, it is important to carefully optimize the temperature and reaction time under microwave conditions to avoid decomposition of the starting materials or product.

Q3: Is the N-H proton of the amide group a concern for side reactions?

A3: The N-H proton of a secondary amide is generally not acidic enough to interfere with the standard Suzuki-Miyaura coupling conditions, especially when using carbonate or phosphate bases. However, with very strong bases, deprotonation could potentially occur, leading to side reactions. If you suspect this is an issue, consider using a milder base.

Q4: How does the electronic nature of the aryl halide coupling partner affect the reaction?

A4: The electronic nature of the substituent on the aryl halide can influence the rate of the oxidative addition step. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down. For less reactive aryl halides (e.g., those with strong electron-donating groups), a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) and higher reaction temperatures may be necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O901278
24-IodoanisolePd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane/H₂O100892
34-BromotoluenePd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O1101685
44-ChlorobenzonitrilePdCl₂(dppf) (3)-K₂CO₃Toluene/EtOH/H₂O1002465

Table 2: Effect of Base and Solvent on Reaction Yield

EntryAryl HalideCatalyst SystemBase (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
14-BromoacetophenonePd₂(dba)₃/SPhosK₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001088
24-BromoacetophenonePd₂(dba)₃/SPhosK₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100895
34-BromoacetophenonePd₂(dba)₃/SPhosCs₂CO₃ (2)Toluene/H₂O (5:1)1001291
44-BromoacetophenonePd₂(dba)₃/SPhosNaOH (2)DMF/H₂O (3:1)901475

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl amide product.

Mandatory Visualization

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stability (Boronic Acid, Halide, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) start->side_reactions optimize_catalyst Screen Catalysts & Ligands check_reagents->optimize_catalyst optimize_base_solvent Optimize Base & Solvent System check_conditions->optimize_base_solvent side_reactions->optimize_base_solvent modify_boronic_acid Use Boronic Ester or Trifluoroborate side_reactions->modify_boronic_acid If protodeboronation is high success Improved Yield optimize_catalyst->success optimize_base_solvent->success modify_boronic_acid->success

Caption: A troubleshooting workflow for optimizing low-yield Suzuki couplings.

Technical Support Center: Preventing Protodeboronation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeboronation side reactions of arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, reducing the yield of the desired product and complicating the purification process by introducing a significant byproduct.[2] This side reaction is a common challenge in widely used processes like the Suzuki-Miyaura cross-coupling reaction.[1][3]

Q2: What are the main factors that promote protodeboronation?

A2: The propensity for protodeboronation is influenced by several factors:

  • pH: The reaction is known to be pH-dependent, with mechanisms catalyzed by both acid and base.[1][3][4] Many arylboronic acids are most stable at a neutral pH.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[5][6]

  • Solvent: The presence of a proton source, like water in the solvent system, is necessary for the reaction to occur.[7][8]

  • Aryl Group Substituents: The electronic properties of the substituents on the aryl ring can significantly impact the stability of the boronic acid. Electron-withdrawing groups can make certain arylboronic acids more susceptible to protodeboronation under basic conditions.[1][9]

  • Reaction Time: Longer reaction times increase the likelihood of the boronic acid degrading via protodeboronation.[7][10]

Q3: How does pH influence the mechanism of protodeboronation?

A3: The effect of pH on protodeboronation is complex, with different mechanisms dominating under acidic, basic, or neutral conditions.

  • Acid-Catalyzed: In the presence of a strong acid, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[1]

  • Base-Catalyzed: Under basic conditions, the boronic acid is converted to the more reactive boronate anion (ArB(OH)3-), which is more susceptible to reaction with a proton source like water.[1][11] This is particularly relevant for Suzuki-Miyaura reactions, which are often run under basic conditions.[11]

  • Zwitterionic Mechanism: For some heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic form that is prevalent at neutral pH can undergo rapid, unimolecular protodeboronation.[1] In such cases, either acidic or basic conditions can actually increase stability by shifting the equilibrium away from the reactive zwitterion.[1]

General Protodeboronation Reaction

Protodeboronation_Reaction ArylBoronicAcid Ar-B(OH)₂ Arene Ar-H ArylBoronicAcid->Arene Protodeboronation BoricAcid B(OH)₃ ArylBoronicAcid->BoricAcid ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Arene

Caption: General scheme of the protodeboronation side reaction.

Key Mechanistic Pathways

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A Ar-B(OH)₂ B [Ar-B(OH)₃]⁺ A->B + H⁺ C Ar-H B->C - B(OH)₃ D Ar-B(OH)₂ E [Ar-B(OH)₃]⁻ D->E + OH⁻ F Ar-H E->F + H₂O - B(OH)₄⁻

Caption: Simplified acid- and base-catalyzed protodeboronation pathways.

Troubleshooting Guide

Problem: Low yield of the desired product and a significant amount of the protodeboronated byproduct are observed.

This is a classic sign that protodeboronation is outcompeting your desired reaction. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Q1 Are you using a free boronic acid? Start->Q1 A1_Yes Switch to a Stabilized Boronic Acid Surrogate Q1->A1_Yes Yes A1_No Optimize Reaction Conditions Q1->A1_No No End Improved Yield A1_Yes->End Q2 Which parameter to adjust? A1_No->Q2 Base Use a Milder Base Q2->Base Temp Lower the Temperature Q2->Temp Catalyst Use a More Active Catalyst/Ligand System Q2->Catalyst Solvent Minimize Water Content Q2->Solvent Base->End Temp->End Catalyst->End Solvent->End

Caption: A decision-tree workflow for troubleshooting low-yielding reactions.

Step 1: Use a Stabilized Boronic Acid Surrogate

If you are using a free boronic acid, especially one known to be unstable (e.g., heteroaromatic or electron-deficient arylboronic acids), the most effective strategy is often to switch to a more stable derivative.[12]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and can be used directly in many coupling reactions.[12][13] However, their stability is not guaranteed, and they can still hydrolyze to the boronic acid in situ.[11][12]

  • Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[11][12]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable solids.[12] They are particularly effective in a "slow-release" strategy, where the MIDA group is cleaved under basic conditions to liberate the boronic acid at a low and steady concentration, thus minimizing its decomposition.[1][10][11]

Table 1: Comparison of Boronic Acid Surrogates

Boron Reagent TypeGeneral StabilityKey AdvantagesKey Disadvantages
Boronic Acid Low to ModerateCommercially available; no deprotection needed.Prone to protodeboronation, oxidation, and trimerization.[12]
Pinacol Boronate ModerateGenerally more stable than boronic acids; good for purification.[12]Stability not guaranteed; can still hydrolyze and protodeboronate.[11][12]
Trifluoroborate Salt HighHighly stable crystalline solids; slow release of boronic acid.[11][12]Requires specific conditions for in situ hydrolysis.
MIDA Boronate Very HighExceptionally stable, air-stable solids; tunable slow release.[1][12]Requires an additional synthetic step to prepare; deprotection needed.[12]

Step 2: Optimize Reaction Conditions

If using a surrogate is not feasible or if protodeboronation is still an issue, systematically optimize the reaction conditions. The goal is to accelerate the desired cross-coupling reaction so that it significantly outpaces the rate of protodeboronation.

  • Base Selection: Strong bases can accelerate protodeboronation.[11] Consider using milder bases.

    • Recommended: Finely ground K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF.[10][12][14]

    • Use with Caution: Strong bases like NaOH, KOH, or alkoxides.

  • Temperature Control: Run the reaction at the lowest temperature that allows for an efficient coupling.[5][10] For highly active catalyst systems, room temperature reactions may be possible.

  • Catalyst and Ligand Choice: A highly active catalyst system is crucial. A fast catalytic cycle will consume the boronic acid in the desired reaction before it has a chance to decompose.[1][10]

    • Consider using highly active catalysts like palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).

  • Solvent System: While some water is often required for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.

    • Minimize the amount of water in your solvent mixture.[7]

    • Ensure you are using dry, degassed solvents to remove both water and oxygen, which can also affect catalyst performance.[7]

Table 2: Effect of Reaction Parameters on Protodeboronation

ParameterCondition to Minimize ProtodeboronationRationale
Base Use milder inorganic bases (e.g., K₃PO₄, CsF).[10][14]Stronger bases accelerate the formation of the highly reactive boronate anion.[11]
Temperature Lowest effective temperature.[5][10]Reduces the rate of the decomposition side reaction.
Catalyst High-activity catalyst/ligand system.[1][10]A faster desired reaction will outcompete the slower protodeboronation.
Solvent Minimize water content; use anhydrous solvents where possible.[7]Water is a necessary reagent for the protodeboronation reaction.
Reaction Time Shorter reaction times.[7]Less time for the boronic acid to be exposed to decomposition conditions.

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the stabilized arylboronic acid surrogate (e.g., pinacol or MIDA boronate, 1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[12]

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a positive flow of argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add a thoroughly degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (10:1).[7] The minimal amount of water can facilitate the slow hydrolysis of the boronate ester if needed.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Protocol 2: Preparation of an N-methyliminodiacetic acid (MIDA) Boronate Ester

This protocol is for creating a highly stable MIDA boronate from the corresponding boronic acid.

  • Dissolution: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture, such as 1:1 toluene/DMSO.[14]

  • Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically with the toluene, driving the esterification to completion.

  • Isolation: Once all the water has been removed, cool the reaction mixture. The MIDA boronate product will often precipitate. It can be isolated by filtration, washed with a non-polar solvent (like hexanes), and dried under vacuum.

By understanding the mechanisms of protodeboronation and systematically applying these troubleshooting strategies, you can significantly improve the outcomes of your cross-coupling reactions.

References

Technical Support Center: Purification of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude boronic acid derivative samples?

A1: Common impurities can originate from the synthetic route, degradation, or improper handling. Key impurities include:

  • Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimeric anhydrides, especially upon heating or under anhydrous conditions.[1][2][3][4] These exist in equilibrium with the boronic acid in the presence of water.[1]

  • Protodeboronation Products: Cleavage of the carbon-boron bond can lead to the formation of the corresponding arene or alkane.[5]

  • Starting Materials and Reagents: Unreacted precursors and residual catalysts are common impurities.[2]

  • Homocoupling Products: The boronic acid can couple with itself to form biaryl byproducts.[1]

  • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to the formation of corresponding phenols or other oxidized species.[2][6]

Q2: My NMR or Mass Spectrum looks complex, with multiple species. What could be the cause?

A2: The complexity often arises from the equilibrium between the boronic acid and its corresponding boroxine (cyclic trimer anhydride).[2][7] This equilibrium can result in multiple signals in analytical data. To simplify the spectrum, especially for NMR, adding a small amount of water (or using a protic deuterated solvent like D₂O or methanol-d₄) can help hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[2][7]

Q3: How do I choose the best purification method for my boronic acid derivative?

A3: The choice of purification method depends on the properties of your compound (polarity, stability, crystallinity) and the nature of the impurities.

  • Crystallization: This is a highly effective method for solid compounds to achieve high purity.[8][9]

  • Acid-Base Extraction: This technique is useful for separating acidic boronic acids from neutral organic impurities. The boronic acid is converted to its boronate salt with a base, which is water-soluble, and then regenerated by adding acid.[7][10][11][12][13]

  • Chromatography:

    • Reverse-Phase HPLC (RP-HPLC): Often effective for polar compounds.[5][6][7][11]

    • Normal-Phase Chromatography (Silica Gel): Can be challenging as boronic acids tend to stick to or decompose on silica.[5][7][8][11] However, impregnating the silica gel with boric acid or using a modified mobile phase can suppress these issues.[14][15] Neutral alumina can also be a suitable alternative for some boronate esters.[8]

  • Derivatization: Converting the boronic acid to a more stable and easily purifiable derivative, like a pinacol ester or a diethanolamine adduct, can be an effective strategy.[5][7][11] The boronic acid can often be regenerated from these derivatives.

Q4: My boronic acid derivative seems to be degrading during purification. What can I do to improve its stability?

A4: Boronic acid derivatives can be sensitive to heat, acidic or basic conditions, and oxidation.

  • Avoid High Temperatures: When evaporating solvents, use lower temperatures (e.g., <45°C) to prevent decomposition.[5][7][11]

  • Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Use Fresh Solvents: Use freshly distilled or inhibitor-free solvents to avoid peroxides that can cause oxidation.[6]

  • Convert to a More Stable Derivative: For storage or challenging purifications, converting the boronic acid to a more stable form, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, is a common strategy.[7][16]

Troubleshooting Guides

Issue 1: Poor Separation or Streaking on Silica Gel Column Chromatography
Possible CauseSolution
Strong interaction with acidic silica Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[6] Alternatively, consider using neutral alumina.[8] For pinacol boronic esters, impregnating the silica gel with boric acid can reduce over-adsorption.[14][15]
Compound is too polar for the eluent Increase the polarity of the mobile phase. A dichloromethane/methanol solvent system can be effective for polar boronic acids.[13] Adding a small amount of acetic acid to the eluent can sometimes reduce streaking of acidic compounds.[6]
On-column degradation Minimize the time the compound spends on the column by using a shorter column and a faster flow rate.[9] Consider alternative purification methods like crystallization or extraction.
Issue 2: Difficulty with Crystallization
Possible CauseSolution
Product is an oil or has a low melting point Consider purifying by chromatography or converting the product to a crystalline derivative (e.g., a diethanolamine adduct).[5][7][11]
Crystallization is slow to initiate Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of the pure product can also induce crystallization.[6]
Incorrect solvent system Screen a variety of solvents or solvent mixtures. For an oily product that is ~90% pure, dissolve it in a minimum amount of a good solvent and then add an anti-solvent until the solution becomes cloudy. Heating to redissolve and then cooling may yield crystals.[8]
Issue 3: Inefficient Acid-Base Extraction
Possible CauseSolution
Incomplete salt formation or hydrolysis Ensure the pH is sufficiently basic (for extraction into the aqueous layer) or acidic (for extraction back into the organic layer). Use a pH meter to verify.
Product has functional groups that interfere with extraction If the boronic acid also contains a basic group (e.g., an amine), or if impurities are also acidic, this method may not be selective.[7][11] In such cases, other methods like chromatography or crystallization may be more suitable.
Emulsion formation Add a small amount of brine to the aqueous layer to help break the emulsion.

Quantitative Data Summary

The following table summarizes purity levels achieved for boronic acid derivatives using different purification methods as reported in various examples.

Purification MethodStarting MaterialFinal Purity (by HPLC)Reference
Salt formation and crystallizationCrude 4-cyclobutyl benzene boronic acid99.6%[12]
Salt formation and crystallizationCrude 4-n-butyl benzene boronic acid99.6%[12]
Salt formation and crystallizationCrude benzene boronic acid100%[12]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for separating acidic boronic acids from neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude boronic acid derivative in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., 1-2 M NaOH).[13] Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronate salt will be in the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. Extract the organic layer one or two more times with the basic solution to ensure complete transfer of the boronic acid.

  • Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of ~2-3 with a suitable acid (e.g., 1.5 N HCl).[12] The pure boronic acid should precipitate if it is a solid, or it can be extracted.

  • Extraction: Extract the acidified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate).[12]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified boronic acid.[12]

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is useful for purifying boronic acids that are difficult to crystallize on their own.

Methodology:

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent like diethyl ether. Add diethanolamine and stir the mixture. The diethanolamine adduct, which is often a stable, crystalline solid, will precipitate out of the solution.[5][7][9][11]

  • Isolation: Collect the precipitated adduct by filtration and wash it with cold solvent.

  • Liberation of Boronic Acid: To recover the free boronic acid, suspend the adduct in a mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[5][7][11]

  • Extraction and Isolation: The free boronic acid will move into the organic layer. Separate the layers, and then wash, dry, and concentrate the organic layer as described in Protocol 1 to obtain the pure boronic acid.

Protocol 3: Flash Column Chromatography on Boric Acid-Impregnated Silica Gel

This protocol is particularly useful for the purification of pinacol boronic esters, which can be prone to degradation on standard silica gel.[14][15]

Methodology:

  • Preparation of Boric Acid-Impregnated Silica: Prepare a slurry of silica gel in a suitable solvent. Add a solution of boric acid (e.g., 1-2% by weight of the silica) in a polar solvent like methanol. Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica gel.

  • Column Packing: Pack a chromatography column with the prepared silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude boronic ester in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Guides

General Purification Workflow for Boronic Acid Derivatives

G Crude Crude Boronic Acid Derivative Analysis Initial Analysis (NMR, LC-MS) Identify Impurities Crude->Analysis Decision Purification Strategy Analysis->Decision Chromatography Chromatography Decision->Chromatography Polar Compound or Mixture of Isomers Crystallization Crystallization / Recrystallization Decision->Crystallization Solid Compound Extraction Acid-Base Extraction Decision->Extraction Acidic Compound, Neutral Impurities Derivatization Derivatization Decision->Derivatization Unstable or Oily Compound Pure Pure Boronic Acid Derivative Chromatography->Pure Crystallization->Pure Extraction->Pure Derivatization->Pure Final_Analysis Final Purity Analysis Pure->Final_Analysis

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Boronic Acid ⇌ Boroxine Equilibrium

G cluster_0 Boronic Acid (Monomer) cluster_1 Boroxine (Trimer) BoronicAcid 3 x R-B(OH)₂ Boroxine (RBO)₃ BoronicAcid->Boroxine - 3 H₂O (Dehydration) e.g., Heat, Anhydrous conditions Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) e.g., Aqueous conditions Water + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.

Logic of Acid-Base Extraction for Purification

G Start Crude Mixture in Organic Solvent (Boronic Acid + Neutral Impurities) Add_Base Add Aqueous Base (e.g., NaOH) Start->Add_Base Separate1 Phase Separation Add_Base->Separate1 Aqueous1 Aqueous Layer (Water-Soluble Boronate Salt) Separate1->Aqueous1 Boronate Salt Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Impurities Add_Acid Add Acid (e.g., HCl) to Aqueous Layer Aqueous1->Add_Acid Separate2 Phase Separation Add_Acid->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Organic2 Organic Layer with Pure Boronic Acid Separate2->Organic2 Extract with fresh organic solvent Final Pure Boronic Acid Organic2->Final

Caption: A flowchart illustrating the purification of boronic acids via acid-base extraction.

References

strategies to improve yield in the synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, which is typically prepared by the amidation of 4-carboxyphenylboronic acid with benzylamine, can stem from several factors. Here are the common culprits and strategies for optimization:

  • Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine is often slow. The use of a coupling agent is crucial for activating the carboxylic acid.

    • Troubleshooting:

      • Choice of Coupling Agent: If you are using a standard carbodiimide like DCC or EDC, consider switching to a more efficient uronium-based reagent such as HATU or HBTU, which are known for faster reaction times and higher yields, especially with sterically hindered substrates.[1][2]

      • Coupling Additives: The addition of HOBt or OxymaPure can suppress side reactions and improve the efficiency of carbodiimide-mediated coupling.[1]

      • Boric Acid Catalysis: As an alternative to coupling agents, boric acid can be used as a catalyst for direct amidation. This method is considered environmentally friendly but may require elevated temperatures.[3][4]

  • Suboptimal Reaction Conditions: The reaction environment plays a critical role in the success of the amide coupling.

    • Troubleshooting:

      • Solvent: Use anhydrous polar aprotic solvents like DMF or DCM to ensure all reactants are fully dissolved.[1] The presence of water can hydrolyze the activated carboxylic acid intermediate.[1][5]

      • Temperature: While many coupling reactions proceed at room temperature, some may benefit from cooling to 0°C during the addition of reagents to minimize side reactions. For boric acid-catalyzed amidation, heating may be necessary.[3]

      • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is often required to neutralize the ammonium salt formed between the carboxylic acid and amine, freeing the amine to act as a nucleophile.[1]

  • Starting Material Quality: The purity of your starting materials is paramount.

    • Troubleshooting:

      • 4-Carboxyphenylboronic Acid: This compound can be prone to dehydration to form an anhydride (boroxine). It is advisable to use a freshly opened bottle or to dry the material under vacuum before use.[6]

      • Benzylamine: Ensure the benzylamine is pure and free from oxidation products.

  • Product Degradation: Boronic acids can be susceptible to degradation under certain conditions.

    • Troubleshooting:

      • Protodeboronation: This is a common side reaction for arylboronic acids, where the C-B bond is cleaved. This can be minimized by avoiding strongly acidic or basic conditions during workup and purification.

      • Oxidative Decomposition: Avoid prolonged exposure to air and oxidizing agents.

Question: I am observing significant impurity formation in my reaction. What are the likely side products and how can I avoid them?

Answer: The formation of impurities can complicate purification and reduce your overall yield. Here are some common side products and strategies to mitigate their formation:

  • N-Acylurea: When using carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.

    • Mitigation: The addition of HOBt or NHS traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[1]

  • Racemization: If your starting materials are chiral, racemization can be a concern, especially at elevated temperatures.

    • Mitigation: Use coupling reagents known to suppress racemization, such as COMU or HATU, in combination with a suitable base.[1] Running the reaction at lower temperatures can also be beneficial.

  • Boroxine Formation: As mentioned, 4-carboxyphenylboronic acid can self-condense to form its cyclic anhydride, a boroxine.

    • Mitigation: Use anhydrous conditions and consider protecting the boronic acid moiety as a boronate ester (e.g., pinacol ester) if boroxine formation is a persistent issue. The boronate ester can be deprotected in the final step.

Question: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?

Answer: The purification of boronic acids can be challenging due to their polarity and potential for degradation. Here are some effective purification strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems, such as hot ethanol or mixtures of ethyl acetate and hexanes.[7]

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The aqueous layer containing the boronate salt can then be washed with an organic solvent to remove impurities. Acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.[8]

  • Column Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel chromatography can be effective.

    • Tips: Use a solvent system with a polar component, such as a mixture of dichloromethane and methanol. Adding a small amount of acetic acid to the eluent can sometimes improve the separation by keeping the boronic acid protonated.

  • Formation of Adducts: Boronic acids can form reversible adducts with diols, such as diethanolamine, which are often crystalline and can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and direct route is the amide coupling reaction between 4-carboxyphenylboronic acid and benzylamine using a suitable coupling agent or catalyst.

Q2: Which coupling agents are most effective for this synthesis?

A2: Uronium-based coupling reagents like HATU and HBTU are generally very effective for amide bond formation and are often preferred for their high efficiency and low rates of side reactions. Carbodiimides such as EDC in the presence of an additive like HOBt are also a viable and more economical option.[1][2]

Q3: Can I perform this reaction without a coupling agent?

A3: Yes, direct amidation can be achieved using boric acid as a catalyst.[3][4] This method often requires heating under dehydrating conditions (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the reaction to completion.

Q4: What is the role of a base in the coupling reaction?

A4: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the carboxylic acid and any hydrochloride salts of the amine or coupling reagents, ensuring that the amine is in its free, nucleophilic form.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the product.

Quantitative Data Summary

The following table provides a summary of representative reaction conditions and reported yields for amide coupling reactions involving carboxylic acids and amines, which can be adapted for the synthesis of this compound.

Coupling MethodCoupling Reagent/CatalystAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CarbodiimideEDCHOBtDIPEADCM0 to RT12-2460-95[2]
Uronium SaltHATU-DIPEADMFRT1-480-98[2]
Boric Acid CatalysisBoric Acid (2 mol%)--TolueneReflux15-2445-90[3]
Borate EsterB(OCH₂CF₃)₃--Toluene805-1570-95[9]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Boric Acid-Catalyzed Amidation

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-carboxyphenylboronic acid (1.0 equivalent), benzylamine (1.1 equivalents), and boric acid (0.02 equivalents).

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene.

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction progress can also be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically after 15-24 hours), cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.[3]

Visualizations

TroubleshootingWorkflow start Low Yield in Synthesis check_coupling Evaluate Amide Coupling Efficiency start->check_coupling check_conditions Assess Reaction Conditions start->check_conditions check_materials Verify Starting Material Quality start->check_materials check_purification Review Purification Strategy start->check_purification coupling_agent Inefficient Coupling Agent? check_coupling->coupling_agent conditions_solvent Anhydrous Solvent? check_conditions->conditions_solvent materials_boronic Boronic Acid Purity? check_materials->materials_boronic purification_method Ineffective Purification? check_purification->purification_method use_hatu Use HATU/HBTU coupling_agent->use_hatu Yes add_additive Add HOBt/Oxyma coupling_agent->add_additive Using Carbodiimide try_boric_acid Try Boric Acid Catalysis coupling_agent->try_boric_acid Alternative end_node Improved Yield use_hatu->end_node add_additive->end_node try_boric_acid->end_node use_dry_solvent Use Anhydrous Solvents conditions_solvent->use_dry_solvent No conditions_temp Optimal Temperature? conditions_solvent->conditions_temp Yes use_dry_solvent->conditions_temp adjust_temp Adjust Temperature (Cooling/Heating) conditions_temp->adjust_temp No conditions_base Sufficient Base? conditions_temp->conditions_base Yes adjust_temp->conditions_base add_base Ensure Adequate Non-Nucleophilic Base conditions_base->add_base No conditions_base->end_node Yes add_base->end_node dry_boronic Dry Boronic Acid (Vacuum) materials_boronic->dry_boronic Impure materials_amine Amine Purity? materials_boronic->materials_amine Pure dry_boronic->materials_amine purify_amine Purify/Use Fresh Amine materials_amine->purify_amine Impure materials_amine->end_node Pure purify_amine->end_node try_recrystallization Recrystallize from Different Solvents purification_method->try_recrystallization Yes try_extraction Use Acid-Base Extraction purification_method->try_extraction Yes try_adduct Form Diol Adduct purification_method->try_adduct Yes try_recrystallization->end_node try_extraction->end_node try_adduct->end_node

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Technical Support Center: Boronate Ester Hydrolysis in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with boronate ester hydrolysis in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: My boronate ester is hydrolyzing unexpectedly during my experiment at neutral pH. What are the likely causes?

A1: Unexpected hydrolysis at or near neutral pH is a common issue. Several factors could be at play:

  • Buffer Composition: Anions in your buffer (e.g., phosphate, acetate) can act as external catalysts, accelerating the rate of hydrolysis.[1]

  • Proximal Functional Groups: If your diol component is conjugated to a polymer or another molecule, nearby functional groups like amides can act as internal catalysts for hydrolysis.[1]

  • Lack of Steric Protection: Boronate esters without bulky substituents near the boron atom are inherently more susceptible to hydrolysis.[2][3][4][5] The trigonal, sp²-hybridized neutral boronic ester is prone to attack by water.[6][7]

  • Temperature: Elevated temperatures can increase the rate of hydrolysis, though this effect may be less pronounced than pH or catalytic effects.[8][9]

Q2: How does pH affect the stability of my boronate ester?

A2: The pH of the aqueous medium is a critical determinant of boronate ester stability. The hydrolysis mechanism and rate can vary significantly with pH:

  • Basic pH: Generally, basic conditions (high pH) favor the formation of the more stable anionic, tetrahedral boronate ester, which is less prone to hydrolysis.[6][7] However, strong bases like sodium hydroxide can also mediate rapid hydrolysis through a base-mediated mechanism, involving the rate-limiting attack of hydroxide at a carbonyl carbon in certain esters like MIDA boronates.[10]

  • Neutral pH: At neutral pH, boronate esters can be unstable, especially without structural features that confer stability, because a significant portion exists in the neutral, trigonal form that is susceptible to hydrolysis.[2][4][5]

  • Acidic pH: Acid catalysis can promote hydrolysis.[2][3][4][5] For some specialized esters like MIDA boronates, acidic conditions lead to substantially slower hydrolysis compared to basic conditions.[10]

The optimal pH for boronate ester formation and stability is often a balance between the pKa of the boronic acid and the pKa of the diol.[11]

Q3: Can the choice of diol or boronic acid structure prevent hydrolysis?

A3: Absolutely. The molecular structure of both the boronic acid and the diol are key to controlling stability:

  • Steric Hindrance: Introducing bulky groups, such as ortho-t-butyl substituents on a phenylboronic acid, can sterically shield the Lewis acidic boron center from water, dramatically enhancing stability even in pure water.[2][3][4][5]

  • Electronic Effects: Electron-donating groups on a phenylboronic acid can slow the rate of hydrolysis, while electron-withdrawing groups can have the opposite effect.[12] Lowering the pKa of the boronic acid through electron-withdrawing groups can help stabilize the resulting ester at physiological pH by favoring the more stable anionic form.[7]

  • Diol Conformation: The use of diols with a pre-organized, rigid structure that favors ester formation, such as catechols or pinanediol, can lead to more thermodynamically stable esters.[1][13] Pinanediol esters are known to be particularly stable.[13][14]

Q4: I am seeing my boronate ester degrade during RP-HPLC analysis. How can I get an accurate reading?

A4: On-column hydrolysis is a significant challenge in the analysis of boronate esters, leading to inaccurate quantification.[8][9][15][16] To minimize this artifact:

  • Choice of Stationary Phase: Use a column with low residual silanol activity. The stationary phase can have a significant influence on the rate of on-column hydrolysis.[8][9][15][16] A Waters XTerra MS C18 column has been shown to be effective.[8][9][16]

  • Mobile Phase pH: Avoid acidic mobile phase modifiers like formic acid, which can catalyze hydrolysis. Using a mobile phase with no pH modifier is often optimal.[8][9][16] In some cases, a highly basic mobile phase (pH > 12) with an ion-pairing reagent has been used successfully for particularly reactive esters.

  • Sample Diluent: Prepare your sample in a non-aqueous, aprotic diluent such as 100% acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis before injection.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems related to boronate ester hydrolysis.

Problem 1: Rapid Hydrolysis in a Buffered Solution
Symptom Possible Cause Suggested Solution
Boronate ester degrades quickly in a phosphate or acetate buffer, even at a seemingly stable pH.Catalysis by buffer anions. [1]1. Switch to a non-coordinating buffer system (e.g., HEPES, MES) if compatible with your experiment. 2. Reduce the concentration of the buffer to the minimum required. 3. If possible, run the reaction in unbuffered aqueous media, adjusting the pH with dilute acid/base.
Hydrolysis is faster than literature reports for a similar compound.Internal catalysis from proximal groups (e.g., amides).[1]1. If redesigning the molecule is an option, increase the distance between the diol and the catalytic group. 2. Lower the reaction temperature to slow the catalytic effect.
Problem 2: Inconsistent Hydrolysis Rates Between Batches
Symptom Possible Cause Suggested Solution
Different batches of the same boronate ester show varying stability under identical conditions.Trace impurities. Acidic or basic impurities from synthesis or purification could be catalyzing hydrolysis.1. Re-purify the boronate ester, ensuring removal of all acidic/basic reagents. 2. Use anhydrous solvents for storage and handling to prevent premature exposure to water.
Hydrolysis rate is sensitive to the source of water or buffer reagents.Variations in pH or metal ion contamination. 1. Calibrate your pH meter and freshly prepare all aqueous solutions. 2. Use high-purity water (e.g., Milli-Q) and analytical grade buffer reagents.
Problem 3: Boronate Ester is Unstable at Physiological pH (≈7.4)
Symptom Possible Cause Suggested Solution
The ester, intended for a drug delivery application, releases its cargo too quickly in a physiological buffer.Inherent instability of the trigonal boronic ester. [6][7] The equilibrium at pH 7.4 does not sufficiently favor the more stable anionic tetrahedral form.1. Redesign the Boronic Acid: Incorporate electron-withdrawing groups to lower the pKa of the boronic acid, which in turn lowers the pKa of the ester, favoring the stable anionic form at physiological pH.[7] 2. Introduce Steric Shielding: Add bulky substituents near the boron atom to physically block water attack.[2][4][5] 3. Change the Diol: Use a diol that forms a more stable ester, such as a catechol derivative.[7]

Factors Influencing Boronate Ester Hydrolysis Rates

The following table summarizes key factors and their general effect on the stability of boronate esters in aqueous media.

FactorConditionEffect on Hydrolysis RateRationale
pH High pH (Basic)Generally Decreases (but can be complex)Favors the formation of the more stable, tetrahedral anionic boronate ester.[6][7] However, strong bases can mediate specific, rapid hydrolysis pathways.[10]
Low pH (Acidic)IncreasesAcid catalysis promotes the cleavage of the B-O bond.[2][4]
Structure Bulky substituents near BoronDecreasesSteric hindrance prevents the approach of water/hydroxide to the boron center.[2][3][5]
Electron-withdrawing groups on Phenylboronic AcidIncreases (generally)Increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack.
Electron-donating groups on Phenylboronic AcidDecreasesReduces the Lewis acidity of the boron atom.[12]
Buffer Anionic buffers (Phosphate, Acetate)IncreasesBuffer anions can act as general base catalysts for hydrolysis.[1]
Solvent High water activity (aw)IncreasesWater is a reactant in the hydrolysis reaction.[10]

Experimental Protocols & Workflows

Protocol: Monitoring Boronate Ester Hydrolysis via ¹H NMR

This protocol provides a general method for determining the rate of hydrolysis of a boronate ester.

  • Sample Preparation:

    • Prepare a stock solution of the boronate ester in a deuterated organic solvent (e.g., DMSO-d₆, CD₃CN) to ensure solubility.

    • Prepare the desired aqueous buffer in D₂O. Adjust the pD (pD = pH reading + 0.4) to the target value.

    • Equilibrate both solutions to the desired experimental temperature.

  • Initiation of Reaction:

    • In an NMR tube, combine the aqueous buffer and a small aliquot of the boronate ester stock solution. The final solvent mixture should contain a sufficient amount of D₂O to induce hydrolysis (e.g., 90:10 D₂O:DMSO-d₆).

    • Quickly vortex the tube to ensure homogeneity.

  • Data Acquisition:

    • Immediately place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to the same temperature.

    • Acquire a series of ¹H NMR spectra at timed intervals. The time between spectra will depend on the expected rate of hydrolysis (from seconds for very fast reactions to hours for slow ones).

  • Data Analysis:

    • Identify distinct proton signals for the boronate ester and one of the hydrolysis products (e.g., the free diol or boronic acid).

    • Integrate these signals in each spectrum.

    • Calculate the concentration of the boronate ester at each time point based on the relative integration values.

    • Plot the concentration of the boronate ester versus time and fit the data to an appropriate rate law (e.g., first-order decay) to determine the hydrolysis rate constant.

Diagrams and Workflows

G Troubleshooting Workflow for Unexpected Hydrolysis start Unexpected Hydrolysis Observed check_ph Is pH of the medium correct and stable? start->check_ph check_buffer Is a potentially catalytic buffer being used (e.g., phosphate, acetate)? check_ph->check_buffer Yes adjust_ph Adjust and stabilize pH. check_ph->adjust_ph No check_structure Does the structure have features promoting instability (e.g., no steric hindrance)? check_buffer->check_structure No change_buffer Switch to a non-catalytic buffer (e.g., HEPES). check_buffer->change_buffer Yes redesign Redesign molecule with stabilizing features (e.g., bulky groups). check_structure->redesign Yes consult Consult further literature for specific ester class. check_structure->consult No adjust_ph->start problem_solved Problem Resolved change_buffer->problem_solved redesign->problem_solved consult->problem_solved

References

managing solubility issues of 4-(N-Benzylaminocarbonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(N-Benzylaminocarbonyl)phenylboronic acid, focusing on managing its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the general solubility characteristics of this compound?

Q2: My this compound seems to have changed in appearance upon storage and is now less soluble. What could be the cause?

A2: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This process is often reversible in the presence of water but can affect the compound's physical properties, including its solubility and melting point.[4][5] Boroxines may still be active in some reactions, like Suzuki-Miyaura couplings, as they can hydrolyze back to the boronic acid in situ, especially if water is present in the reaction mixture. To minimize boroxine formation, it is crucial to store the compound in a tightly sealed container in a cool, dry place.

Q3: Are there any recommended solvent systems for Suzuki-Miyaura coupling reactions involving this boronic acid, considering potential solubility issues?

A3: For Suzuki-Miyaura reactions, common solvents include ethers like dioxane and THF, and aromatic hydrocarbons like toluene, often with the addition of a co-solvent such as water or ethanol.[1] Given the potential for poor solubility, using a solvent system known to dissolve boronic acids well is a good starting point. A mixture of a primary organic solvent with a co-solvent in which the boronic acid has higher solubility can be effective. Empirical determination of the optimal solvent or solvent mixture for your specific reaction is often necessary.

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Gentle heating can be an effective method to increase the solubility of many organic compounds, including boronic acids. However, it is important to consider the thermal stability of all components in your reaction mixture, including the catalyst, ligands, and other starting materials. Excessive heating can lead to decomposition or unwanted side reactions. A gradual increase in temperature while monitoring for dissolution is recommended.

Q5: Besides changing the solvent, what other strategies can I employ to overcome solubility challenges?

A5: Several strategies can be used to improve the solubility of boronic acids:

  • Use of Co-solvents: Adding a small amount of a solvent in which the compound is highly soluble to the primary reaction solvent.

  • Derivatization: Converting the boronic acid to a more soluble derivative, such as a pinacol ester or a diethanolamine adduct, can significantly improve its solubility in organic solvents.[6][7] These derivatives are often more stable and can be used directly in coupling reactions.[7]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

Troubleshooting Guide

This guide addresses specific problems you might encounter related to the solubility of this compound.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in the chosen organic solvent. The solvent may not be polar enough.- Try a more polar aprotic solvent such as THF, dioxane, or DMF.- Use a co-solvent system. Add a small percentage of a solvent in which the compound is known to be more soluble.- Gently heat the mixture while stirring.- Use sonication to aid dissolution.
Reaction yields are low and inconsistent. Poor solubility of the boronic acid is limiting its availability for the reaction.- Confirm that the boronic acid is fully dissolved before proceeding with the reaction.- Consider derivatizing the boronic acid to a more soluble form, such as a pinacol ester or diethanolamine adduct.[6][7]
The boronic acid precipitates out of solution upon addition of other reagents. The addition of another reagent has changed the overall polarity of the solvent system, reducing the solubility of the boronic acid.- Add the reagents in a different order, if possible.- Increase the total volume of the solvent to keep the boronic acid in solution.- Choose a solvent system that is robust to changes in polarity upon addition of all reaction components.
Difficulty in purifying the product due to co-precipitation with unreacted boronic acid. The boronic acid has limited solubility in the solvent used for workup and purification.- During aqueous workup, washing with a dilute base can help to remove unreacted boronic acid as a water-soluble boronate salt.- For chromatographic purification, select an eluent system that effectively separates the product from the less soluble boronic acid.

Quantitative Solubility Data (Analogous Compounds)

Solvent Solubility of Phenylboronic Acid Reference
ChloroformModerate[2]
3-PentanoneHigh[6]
AcetoneHigh[6]
Dipropyl etherHigh[2]
MethylcyclohexaneVery Low[6]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., THF, dioxane, toluene, DMF, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, vigorously agitate the mixture using a vortex mixer or magnetic stirrer for 1-2 minutes.

  • Observe the mixture for dissolution.

  • Continue adding the solvent in small increments until the solid is completely dissolved or a significant volume of solvent (e.g., 3 mL) has been added.

  • Record the approximate volume of solvent required to dissolve the solid. Classify the solubility as high (dissolves in <1 mL), moderate (dissolves in 1-3 mL), or low/insoluble (>3 mL).

Protocol for Enhancing Solubility via Diethanolamine Adduct Formation

This protocol describes the conversion of a boronic acid to its more stable and often more soluble diethanolamine adduct.[7]

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (or other suitable solvent)

  • Stir bar and vial

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of dichloromethane.

  • While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • A precipitate of the diethanolamine adduct should form. Continue stirring the resulting slurry for 15-30 minutes.

  • Isolate the white solid adduct by vacuum filtration.

  • Wash the solid with a small amount of cold dichloromethane and dry under vacuum.

  • This diethanolamine adduct can now be used in subsequent reactions, such as Suzuki-Miyaura couplings.

Visualizations

experimental_workflow Experimental Workflow for Assessing and Managing Solubility start Start: Poor Solubility of This compound qual_sol Step 1: Qualitative Solubility Test in Various Solvents start->qual_sol assess_sol Step 2: Assess Solubility (High, Moderate, Low) qual_sol->assess_sol high_sol Proceed with Reaction in Optimal Solvent assess_sol->high_sol High mod_low_sol Moderate to Low Solubility assess_sol->mod_low_sol Moderate/Low troubleshoot Step 3: Apply Solubility Enhancement Techniques mod_low_sol->troubleshoot heating Gentle Heating troubleshoot->heating cosolvent Use of Co-solvents troubleshoot->cosolvent derivatize Derivatization (e.g., Diethanolamine Adduct) troubleshoot->derivatize reassess Step 4: Re-assess Solubility heating->reassess cosolvent->reassess derivatize->reassess success Solubility Issue Resolved: Proceed with Experiment reassess->success Successful fail Issue Persists: Re-evaluate Synthetic Route or Purification Strategy reassess->fail Unsuccessful

Caption: A workflow diagram illustrating the steps for assessing and managing the solubility of this compound.

boroxine_formation Equilibrium Between Boronic Acid and Boroxine boronic_acid 3 x this compound boroxine Triphenylboroxine Derivative boronic_acid->boroxine - 3 H2O (Dehydration) boroxine->boronic_acid + 3 H2O (Hydrolysis) water 3 x H2O

Caption: The reversible dehydration of this compound to its corresponding boroxine.

References

catalyst selection and optimization for reactions involving 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(N-Benzylaminocarbonyl)phenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common application for this compound?

A1: The most common application for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are important structures in many pharmaceutical agents and functional materials.[1][2][3]

Q2: What are the key components of a Suzuki-Miyaura reaction involving this boronic acid?

A2: A typical Suzuki-Miyaura coupling reaction consists of the boronic acid, an organic halide (or triflate), a palladium catalyst, a ligand, a base, and a suitable solvent system.[1] The success of the reaction is highly dependent on the optimal selection of each of these components.

Q3: How does the amide functional group in this compound affect the reaction?

A3: The electron-withdrawing nature of the N-benzylaminocarbonyl group can influence the reactivity of the boronic acid. While electron-deficient boronic acids can sometimes be challenging due to slower rates of transmetalation, the amide group is generally well-tolerated in Suzuki-Miyaura couplings.[4] However, careful optimization of the reaction conditions is necessary to ensure high yields and minimize side reactions. The amide functionality may also influence the solubility of the starting material, which should be considered when selecting a solvent.

Q4: What are common side reactions to be aware of?

A4: The most common side reactions in Suzuki-Miyaura couplings with arylboronic acids are protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid.[5][6] Protodeboronation is often promoted by the presence of water and a strong base.[5] Homocoupling can be exacerbated by the presence of oxygen or an inefficient catalyst system.[7]

Q5: Can boronic esters be used as an alternative to the boronic acid?

A5: Yes, boronic esters, such as pinacol esters, can be a useful alternative.[5] They are often more stable to storage and can slowly release the boronic acid under reaction conditions, which can sometimes minimize side reactions like protodeboronation.[7][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inefficient Catalyst System The choice of palladium source and ligand is critical. For amide-containing substrates, which can be electronically demanding, consider using a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often effective for challenging couplings.[4][9][10]
Incorrect Base Selection The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7][11] For electron-deficient or functionally diverse boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often provide better results than weaker bases like Na₂CO₃.[12][13]
Suboptimal Solvent System The solvent affects the solubility of all reaction components and the reaction rate. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used to dissolve the inorganic base.[8][14][15] The ratio of the organic solvent to water may need to be optimized. For instance, a 4:1 or 5:1 mixture of dioxane/water or THF/water is a common starting point.[16]
Catalyst Deactivation The active Pd(0) catalyst can be oxidized and deactivated by oxygen. Ensure all solvents are thoroughly degassed before use, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[7][8] The appearance of palladium black can be an indicator of catalyst decomposition.[16]
Issue 2: Significant Homocoupling of the Boronic Acid
Possible Cause Troubleshooting Step
Presence of Oxygen Homocoupling is often promoted by oxygen. Rigorous degassing of all solvents and the reaction mixture is essential. Techniques like sparging with an inert gas or freeze-pump-thaw cycles can be effective.[7]
Inefficient Catalyst An inefficient catalyst system can lead to a higher proportion of side reactions. Consider switching to a pre-catalyst that is more stable and provides a controlled release of the active Pd(0) species, such as a palladacycle pre-catalyst.[9]
Reaction Temperature Running the reaction at the lowest effective temperature can help to disfavor the homocoupling pathway relative to the desired cross-coupling.[13]
Issue 3: Protodeboronation of the Starting Material
Possible Cause Troubleshooting Step
Base-Mediated Decomposition Protodeboronation is a base-catalyzed process.[5] While a base is necessary for the reaction, using a milder base like K₂CO₃ or KF might be beneficial if protodeboronation is a significant issue.[11][17] The amount of water in the reaction can also play a role; sometimes, anhydrous conditions with an organic-soluble base can be advantageous.[4]
Extended Reaction Times at High Temperatures Prolonged exposure to basic conditions at elevated temperatures can increase the extent of protodeboronation. Aim for reaction conditions that allow for a shorter reaction time. This can often be achieved by using a more active catalyst system.

Catalyst and Condition Optimization Tables

The following tables summarize common catalyst systems, bases, and solvents used in Suzuki-Miyaura couplings, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.[9]2-5[4]
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[4]Air-sensitive, higher cost.[4]1-2[4]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[4]Air-sensitive, higher cost.[4]1-2[4]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for challenging substrates.[4]1-3

Table 2: Comparison of Common Bases and Solvents

BaseSolvent SystemComments
K₃PO₄Toluene/H₂O or Dioxane/H₂OA strong base, often effective for challenging Suzuki couplings.[4][12]
K₂CO₃Dioxane/H₂O or DMF/H₂OA common and effective base of moderate strength.[14][17][18]
Cs₂CO₃THF or DioxaneA strong base that can accelerate slow reactions, but is more expensive.[4][19]
Et₃NAcetonitrile or THFAn organic base, useful in anhydrous conditions, but may be too weak for this substrate.[4]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Reagents:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Dioxane and Water (4:1 v/v, degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar Boronate Ar'-B(OR)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Evaluate Catalyst System (Pd Source and Ligand) Start->CheckCatalyst CheckBase Assess Base Strength and Solubility Start->CheckBase CheckSolvent Optimize Solvent System (e.g., Dioxane/Water Ratio) Start->CheckSolvent CheckDegassing Ensure Rigorous Degassing (Inert Atmosphere) Start->CheckDegassing SideReactions Analyze for Side Reactions (Homocoupling, Protodeboronation) CheckCatalyst->SideReactions CheckBase->SideReactions CheckSolvent->SideReactions CheckDegassing->SideReactions OptimizeTemp Adjust Reaction Temperature SideReactions->OptimizeTemp Homocoupling Observed ChangeBase Consider Milder Base (e.g., K₂CO₃) SideReactions->ChangeBase Protodeboronation Observed Successful Successful Reaction OptimizeTemp->Successful ChangeBase->Successful

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions.

References

analytical techniques for detecting impurities in 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in 4-(N-Benzylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Based on a likely synthetic route involving the coupling of 4-carboxyphenylboronic acid and benzylamine, common impurities may include:

  • Process-Related Impurities:

    • Unreacted starting materials: 4-carboxyphenylboronic acid and benzylamine.

    • Coupling reagent by-products: For example, dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used.

    • Side-reaction products: Such as N-acylurea, formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents.

  • Degradation-Related Impurities:

    • Hydrolysis product: 4-carboxyphenylboronic acid, resulting from the cleavage of the amide bond.

    • Oxidative degradation products: Boronic acids can undergo oxidative degradation, potentially leading to the formation of the corresponding phenol.[1]

    • Boroxine formation: Dehydration of the boronic acid moiety can lead to the formation of a cyclic trimer anhydride called a boroxine. This is a common impurity in solid boronic acids.[2]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine purity analysis. A reversed-phase HPLC method can effectively separate the main compound from its potential process-related and degradation impurities.[3]

Q3: How can I determine the water content in my sample?

A3: Karl Fischer titration is the gold standard for determining water content in active pharmaceutical ingredients (APIs).[1][4] It is a highly specific and accurate method. Both volumetric and coulometric Karl Fischer titration can be used, depending on the expected water content.[5][6]

Q4: What is the best way to identify unknown impurities?

A4: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and, if the impurity is volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful approach for structural elucidation of unknown impurities.[7] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of the impurity.[7]

Troubleshooting Guides

HPLC Analysis

Problem 1: Peak Tailing for the Main Peak

  • Possible Cause A: Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with the basic amide group of the analyte, leading to peak tailing.[7][8][9][10]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3 to protonate the silanol groups and minimize secondary interactions.[8][9]

      • Use an End-Capped Column: Employ a column with end-capping to reduce the number of accessible silanol groups.[10]

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (typically 0.1%).[11]

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[8]

    • Solution: Dilute the sample and reinject.

  • Possible Cause C: Column Contamination or Void. Accumulation of strongly retained impurities on the column inlet or the formation of a void can cause peak tailing.[9]

    • Solution:

      • Use a Guard Column: Protect the analytical column by using a guard column.[7]

      • Flush the Column: Wash the column with a strong solvent.[8] If the problem persists, the column may need to be replaced.

Problem 2: Inconsistent Retention Times

  • Possible Cause A: Mobile Phase Composition Change. Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components.

  • Possible Cause B: Poor Column Equilibration. Insufficient equilibration time between gradient runs can cause retention time variability.

    • Solution: Increase the column equilibration time to at least 10-15 column volumes.

  • Possible Cause C: Temperature Fluctuations. Changes in ambient temperature can affect retention times, especially for ionizable compounds.

    • Solution: Use a column oven to maintain a consistent temperature.

NMR Analysis

Problem: Broadened Peaks in the ¹H NMR Spectrum

  • Possible Cause A: Presence of Boroxine. The equilibrium between the boronic acid and its trimeric anhydride (boroxine) can lead to broadened signals.[2]

    • Solution: Dissolve the sample in a coordinating deuterated solvent like methanol-d₄, which can help break up the boroxine structure.[2]

  • Possible Cause B: Paramagnetic Impurities. Trace amounts of paramagnetic metal impurities can cause significant line broadening.

    • Solution: While difficult to remove from the sample, be aware of this possibility when interpreting the spectrum. Ensure glassware is scrupulously clean.

  • Possible Cause C: Aggregation. The compound may be aggregating at the concentration used for NMR analysis.

    • Solution: Try acquiring the spectrum at a lower concentration or at an elevated temperature.

Quantitative Data Summary

Table 1: Representative HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area% Area
4-Carboxyphenylboronic acid3.218,5000.6
Benzylamine4.512,3000.4
This compound 9.8 3,000,000 98.5
Boroxine of Analyte15.115,2000.5

Note: These are representative data and may vary depending on the specific HPLC method used.

Table 2: Typical Limits of Detection for Various Techniques

Analytical TechniqueAnalyte/ImpurityTypical Limit of Detection (LOD)
HPLC-UVProcess Impurities0.01 - 0.05%
LC-MS/MSGenotoxic Impurities1 - 10 ng/mL
GC-HS/FIDResidual Solvents1 - 10 ppm
Karl Fischer TitrationWater Content0.01 - 1%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H and ¹¹B NMR for Structural Confirmation and Impurity Identification
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 2-5 seconds.

  • ¹¹B NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Number of Scans: 128-1024 scans.

    • Reference: BF₃·OEt₂ as an external standard.

Protocol 3: LC-MS for Impurity Identification
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • LC Method: Utilize the same HPLC method as described in Protocol 1, ensuring the mobile phase is compatible with the mass spectrometer (formic acid is a good choice).

  • MS Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 50 - 1000.

    • Fragmentation: Acquire MS/MS data for the main peak and any detected impurity peaks to obtain structural information.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample of this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution KF Karl Fischer for Water Sample->KF Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV for Purity Filtration->HPLC LCMS LC-MS for Impurity ID Filtration->LCMS NMR NMR for Structure Filtration->NMR Purity_Report Purity Report (% Area) HPLC->Purity_Report Impurity_Profile Impurity Identification LCMS->Impurity_Profile NMR->Impurity_Profile Water_Content Water Content (%) KF->Water_Content

Caption: Experimental workflow for the comprehensive analysis of this compound.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Peak Tailing Silanol Silanol Interactions Problem->Silanol Overload Column Overload Problem->Overload Contamination Column Contamination/ Void Problem->Contamination Adjust_pH Lower Mobile Phase pH Silanol->Adjust_pH Endcapped_Col Use End-Capped Column Silanol->Endcapped_Col Dilute_Sample Dilute Sample Overload->Dilute_Sample Guard_Col Use Guard Column Contamination->Guard_Col Flush_Col Flush Column Contamination->Flush_Col

Caption: Troubleshooting guide for HPLC peak tailing.

References

Validation & Comparative

Validating the Efficacy of 4-(N-Benzylaminocarbonyl)phenylboronic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(N-Benzylaminocarbonyl)phenylboronic acid-based sensors, evaluating their performance against alternative boronic acid-based sensors for the detection of biologically relevant diols, such as saccharides. The following sections detail the underlying signaling mechanisms, present comparative quantitative data, and provide standardized experimental protocols for validation.

Principle of Boronic Acid-Based Sensing

Phenylboronic acid (PBA) and its derivatives function as powerful recognition motifs for compounds containing cis-1,2- or 1,3-diol functionalities. The fundamental principle lies in the reversible covalent interaction between the boronic acid moiety and the hydroxyl groups of a diol to form a cyclic boronate ester. This binding event can be transduced into a measurable signal, most commonly a change in fluorescence, making these compounds effective chemosensors.

The binding affinity and selectivity of PBA-based sensors are influenced by several factors, including the structure of the boronic acid, the arrangement of hydroxyl groups on the target saccharide, and the pH of the medium. Monoboronic acids, such as this compound, generally exhibit a higher affinity for fructose over other monosaccharides like glucose.

Comparison of Boronic Acid-Based Sensors

While this compound serves as a foundational structure for a monoboronic acid sensor, its performance can be compared to other classes of boronic acid sensors, particularly diboronic acid sensors, which have been developed to enhance affinity and selectivity for glucose.

Monoboronic Acid Sensors (e.g., this compound):

  • Structure: Contains a single phenylboronic acid recognition site.

  • Selectivity: Generally shows higher affinity for fructose compared to glucose. The binding affinity typically follows the order: fructose > galactose > mannose > glucose.

  • Signaling: Often employs a fluorescent reporter group whose emission is modulated upon saccharide binding.

Diboronic Acid Sensors:

  • Structure: Incorporates two boronic acid moieties, often with a specific spatial arrangement.

  • Selectivity: Can be designed to have a higher selectivity for glucose over other monosaccharides. The two boronic acid groups can "chelate" the glucose molecule, leading to a more stable complex.

  • Affinity: Generally exhibits higher binding constants for glucose compared to monoboronic acid sensors.

Data Presentation: Comparative Performance of Boronic Acid Sensors

Sensor TypeSensorAnalyteBinding Constant (Kₐ, M⁻¹)Solvent/pHReference
Monoboronic AcidPhenylboronic AcidFructose4370D₂O
Phenylboronic AcidGlucose110D₂O
Diboronic AcidSensor 86 (modular design)Glucose960Mixed Solvents
Sensor 86 (modular design)Fructose760Mixed Solvents
Sensor 86 (modular design)Galactose660Mixed Solvents
Cationic Diboronic Acid 9Glucose-Aqueous Solution
Cationic Diboronic Acid 9Fructose(1.8-fold lower than glucose)Aqueous Solution
Cationic Diboronic Acid 9Galactose(11-fold lower than glucose)Aqueous Solution

Signaling Pathway and Experimental Workflow

The signaling mechanism of many fluorescent boronic acid sensors is based on Photoinduced Electron Transfer (PET). In the unbound state, an electron-donating group (e.g., a tertiary amine) quenches the fluorescence of an adjacent fluorophore. Upon binding a diol, the boron atom becomes more electron-deficient, which strengthens its interaction with the amine, thereby inhibiting the PET process and leading to an increase in fluorescence intensity ("turn-on" sensor).

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Sensor Boronic Acid Sensor (Fluorophore + Quencher) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Sensor->PET Active Complex Sensor-Saccharide Complex Sensor->Complex + Saccharide (Diol) No_PET PET Inhibition Complex->Sensor - Saccharide Complex->No_PET Active Saccharide Saccharide

Signaling pathway of a PET-based fluorescent boronic acid sensor.

The following diagram illustrates a typical experimental workflow for validating the efficacy of a boronic acid-based sensor.

G Start Start Synthesis Synthesis and Purification of This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions (Sensor and Saccharides) Characterization->Stock_Solution Titration Fluorescence Titration Experiment Stock_Solution->Titration Data_Acquisition Data Acquisition (Fluorescence Spectra) Titration->Data_Acquisition Data_Analysis Data Analysis (Binding Constant Calculation) Data_Acquisition->Data_Analysis Selectivity Selectivity and Interference Studies Data_Analysis->Selectivity End End Selectivity->End

Experimental workflow for sensor validation.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-substituted phenylboronic acids involves the coupling of a carboxylic acid with an amine. For this compound, this would typically involve the reaction of 4-carboxyphenylboronic acid with benzylamine in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole).

Materials:

  • 4-Carboxyphenylboronic acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add benzylamine (1.1 equivalents) and let the reaction mixture stir at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Binding Constant Determination

This protocol describes the procedure for determining the association constant (Kₐ) between the boronic acid sensor and a saccharide.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Stock solution of the saccharide (e.g., glucose, fructose) in buffer.

  • Buffer solution (e.g., phosphate buffer at physiological pH 7.4).

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the boronic acid sensor at a fixed concentration (e.g., 10 µM) in the buffer.

  • Prepare a series of saccharide solutions of varying concentrations in the same buffer.

  • Place the sensor solution in a quartz cuvette and record its initial fluorescence spectrum.

  • Sequentially add small aliquots of the saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Record the fluorescence spectrum after each addition of the saccharide.

  • Correct the fluorescence intensity for dilution effects.

  • Plot the change in fluorescence intensity as a function of the saccharide concentration.

  • Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Conclusion

This compound represents a foundational structure for monoboronic acid-based fluorescent sensors. While these sensors are effective for detecting certain saccharides, particularly fructose, their selectivity for glucose is limited. For applications requiring high glucose selectivity, such as in continuous glucose monitoring for diabetes management, diboronic acid-based sensors or other modified phenylboronic acid derivatives often provide superior performance. The experimental protocols outlined in this guide provide a framework for the systematic validation and comparison of these and other novel boronic acid-based sensors.

A Comparative Guide to Boronic Acids in Drug Delivery: Spotlight on 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(N-Benzylaminocarbonyl)phenylboronic acid against other commonly used boronic acids, namely 4-carboxyphenylboronic acid and 3-aminophenylboronic acid, for drug delivery applications. The unique ability of boronic acids to form reversible covalent bonds with diols makes them invaluable for creating intelligent drug delivery systems that can respond to specific physiological cues, such as glucose levels in diabetic patients or the acidic microenvironment of tumors. Furthermore, their affinity for sialic acid residues, often overexpressed on the surface of cancer cells, enables targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.

Comparative Performance of Boronic Acids

The choice of a specific phenylboronic acid (PBA) derivative for a drug delivery system is dictated by its physicochemical properties, particularly its acidity (pKa) and binding affinity for target molecules like glucose and sialic acid. These parameters, in turn, influence the drug loading capacity and release kinetics of the delivery vehicle.

Physicochemical and Binding Properties

The pKa of a boronic acid is a critical factor as it determines the pH at which it can effectively bind to diols. Substituents on the phenyl ring can modulate the pKa; electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic and enhancing its binding affinity at physiological pH.[1][2]

Boronic Acid DerivativepKaTarget MoleculeBinding Affinity (Ka)Key Applications
This compound ~8.5Sialic Acid / DiolsData not readily available in comparative studies.Targeted cancer therapy, stimuli-responsive delivery.
4-Carboxyphenylboronic acid ~7.8 - 8.2Sialic Acid~21 M⁻¹ for sialic acid[3]Targeted cancer therapy, pH-responsive delivery.[4]
3-Aminophenylboronic acid ~8.7 - 9.3Glucose / DiolsLower affinity than fructose and galactose.[5]Glucose-responsive drug delivery for diabetes.[1]

Note: Binding affinities can vary significantly depending on the experimental conditions, including pH, buffer composition, and the specific diol-containing molecule.

Drug Loading and Release Performance

The efficiency of a drug delivery system is also determined by its ability to effectively load a therapeutic agent and release it at the target site in a controlled manner. The drug loading capacity (DLC) and drug loading efficiency (DLE) are key metrics, alongside the release kinetics which are often designed to be responsive to specific stimuli.

Boronic Acid DerivativeDrug Delivery SystemDrug LoadedDrug Loading Capacity (DLC) / Efficiency (DLE)Release Kinetics
This compound Nanoparticles/PolymersAnticancer drugsData not readily available in comparative studies.pH- and/or redox-responsive release.
4-Carboxyphenylboronic acid Redox-sensitive nano-micellesCamptothecin, GemcitabineHigh absolute drug concentration reported.[4]Redox-controlled, synergistic release.[4]
3-Aminophenylboronic acid HydrogelsAminophylline, IbuprofenHigher loading for hydrophobic drugs.[6]pH, temperature, and glucose-responsive release.[6]
General Phenylboronic Acid Polymeric NanoparticlesEmodinDLE: 78%, DLC: 2.1%[7]pH-dependent release (accelerated at pH 5.0).[7]

Mechanisms of Action and Experimental Workflows

The two primary mechanisms of action for boronic acid-based drug delivery systems are glucose-responsive release and sialic acid-targeted delivery.

Glucose-Responsive Drug Delivery

This mechanism is particularly relevant for the treatment of diabetes. Boronic acid-functionalized carriers can form complexes with insulin. In the presence of elevated glucose levels, the glucose competitively binds to the boronic acid, displacing the insulin and leading to its release.

Glucose_Responsive_System Glucose-Responsive Drug Delivery Mechanism cluster_carrier Drug Carrier cluster_environment High Glucose Environment Carrier Polymer with PBA Moieties Drug Insulin Carrier->Drug Complexation Glucose Glucose Carrier->Glucose Competitive Binding Release Insulin Release Drug->Release Displacement

Glucose-Responsive Drug Delivery Mechanism
Sialic Acid-Targeted Cancer Therapy

Cancer cells often have an overabundance of sialic acid on their surface. Phenylboronic acids can selectively bind to these sialic acid residues, allowing for the targeted delivery of chemotherapeutic agents to tumor cells. This targeted approach increases the local concentration of the drug at the tumor site, enhancing its efficacy and reducing systemic toxicity.

Sialic_Acid_Targeting Sialic Acid-Targeted Drug Delivery cluster_nanoparticle Drug-Loaded Nanoparticle cluster_cell Cancer Cell NP Nanoparticle Core PBA PBA Ligand NP->PBA Functionalization Drug Anticancer Drug NP->Drug Encapsulation Cell Cancer Cell Membrane NP->Cell Targeted Delivery & Internalization SA Sialic Acid Receptor PBA->SA Specific Binding Cell->SA Overexpression

Sialic Acid-Targeted Drug Delivery

Experimental Protocols

The following are generalized protocols for the synthesis of boronic acid-functionalized nanoparticles and the subsequent evaluation of drug release. These protocols are based on methodologies reported in the scientific literature and may require optimization for specific applications.

Synthesis of Boronic Acid-Functionalized Nanoparticles (Solvent Displacement Method)

This method is suitable for the self-assembly of pre-formed polymers functionalized with boronic acid moieties.

Materials:

  • Boronic acid-functionalized polymer (e.g., poly(3-((acrylamido)methyl)phenylboronic acid))

  • A good solvent for the polymer (e.g., methanol, DMSO)

  • A non-solvent for the polymer (e.g., deionized water)

  • Magnetic stirrer

Procedure:

  • Dissolve the boronic acid-functionalized polymer in the good solvent to a specific concentration (e.g., 2.0 mg/mL).

  • In a separate vessel, place the non-solvent and stir at a constant rate.

  • Add the polymer solution dropwise to the non-solvent under continuous stirring. The volume ratio of the good solvent to the non-solvent is a critical parameter to control nanoparticle size.

  • Continue stirring for a set period (e.g., 30 minutes) at room temperature to allow for nanoparticle formation and stabilization.

  • The resulting nanoparticle suspension can be used for drug loading or purified by methods such as dialysis to remove the organic solvent.

In Vitro Drug Release Assay

This protocol outlines a typical procedure to evaluate the release of a drug from boronic acid-functionalized nanoparticles, often under conditions that mimic the physiological or tumor microenvironment.

Materials:

  • Drug-loaded boronic acid-functionalized nanoparticles

  • Release media (e.g., phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer at pH 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger vessel containing a known volume of the same release medium.

  • Incubate the system at a physiological temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer vessel and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow In Vitro Drug Release Assay Workflow Start Disperse Drug-Loaded Nanoparticles in Buffer Dialysis Place Suspension in Dialysis Bag Start->Dialysis Incubation Incubate at 37°C in Release Medium Dialysis->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Quantification Quantify Drug Concentration (e.g., UV-Vis) Sampling->Quantification Analysis Calculate Cumulative Drug Release (%) Quantification->Analysis End Plot Release Profile Analysis->End

In Vitro Drug Release Assay Workflow

Conclusion

This compound and its counterparts, 4-carboxyphenylboronic acid and 3-aminophenylboronic acid, offer a versatile platform for the design of advanced drug delivery systems. The choice of the specific boronic acid derivative should be guided by the intended application. For glucose-responsive systems, boronic acids with higher pKa values, such as 3-aminophenylboronic acid, are often employed. In contrast, for targeting the acidic tumor microenvironment and sialic acid residues, derivatives with lower pKa values, such as 4-carboxyphenylboronic acid, are generally preferred. While direct comparative data for this compound is limited in the current literature, its structural features suggest its potential in targeted and stimuli-responsive drug delivery. Further research is warranted to fully elucidate its performance characteristics in direct comparison with other boronic acid derivatives.

References

cross-validation of experimental results obtained with 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 4-(N-Benzylaminocarbonyl)phenylboronic Acid and a Phenylboronic Acid Derivative in β-Lactamase Inhibition

This guide provides a detailed comparison of the inhibitory effects of this compound and a representative alternative, a phenylboronic acid with an acrylic substituent in the ortho position, on serine β-lactamases. The information is intended for researchers, scientists, and drug development professionals working on antibiotic resistance and enzyme inhibition.

Introduction to Phenylboronic Acids as β-Lactamase Inhibitors

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to the efficacy of β-lactam antibiotics like penicillins and cephalosporins.[1] Phenylboronic acids have emerged as a promising class of non-β-lactam-based inhibitors for these enzymes.[1][2] These compounds act as competitive, reversible inhibitors by forming a stable, tetrahedral adduct with the catalytic serine residue in the active site of serine β-lactamases, mimicking the high-energy intermediate of β-lactam hydrolysis.[1][2] This mechanism effectively blocks the enzyme's ability to inactivate β-lactam antibiotics.

Comparative Performance Data

The following table summarizes the inhibitory activity of this compound and a comparative phenylboronic acid derivative against Class A and Class C β-lactamases.

CompoundTarget EnzymeIC50 (µM)Ki (µM)
This compoundAmpC1.50.083
2-(2-carboxyvinyl)phenylboronic acid (ortho acrylic)KPC-211.21.8
2-(2-carboxyvinyl)phenylboronic acid (ortho acrylic)GES-51.70.3
2-(2-carboxyvinyl)phenylboronic acid (ortho acrylic)AmpC1.10.2

Data for this compound is presented as a representative lead compound, with specific data points for similar aryl-boronic derivatives provided for context.[1] Data for the ortho acrylic derivative is from a study on a small library of phenylboronic acids.[3]

Mechanism of Action: Signaling Pathway

The diagram below illustrates the mechanism of action of phenylboronic acid derivatives in inhibiting serine β-lactamases.

G cluster_0 Bacterial Cell cluster_1 Inhibition Pathway Beta_Lactam_Antibiotic β-Lactam Antibiotic Hydrolyzed_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam_Antibiotic->Cell_Wall_Synthesis Inhibits Beta_Lactamase Serine β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Beta_Lactamase->Hydrolyzed_Antibiotic Produces Inhibited_Complex Enzyme-Inhibitor Complex Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Phenylboronic_Acid Phenylboronic Acid Inhibitor Phenylboronic_Acid->Beta_Lactamase Binds to Active Site G Start Compound Synthesis and Library Creation Primary_Screening Primary Screening (IC50 Determination) Start->Primary_Screening Enzyme_Purification Enzyme Expression and Purification Enzyme_Purification->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start No Secondary_Assays Secondary Assays (Ki Determination, Inhibition Kinetics) Hit_Identification->Secondary_Assays Yes SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

A Comparative Analysis of the Biological Activity of 4-(N-Benzylaminocarbonyl)phenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 4-(N-Benzylaminocarbonyl)phenylboronic acid and a series of its rationally designed analogs. While direct comparative experimental data for this specific series is not available in the public domain, this guide extrapolates from established structure-activity relationships (SAR) of phenylboronic acids as enzyme inhibitors. The primary focus is on their potential as β-lactamase inhibitors, a well-documented target for this class of compounds.

Introduction

Phenylboronic acids are a versatile class of compounds with significant applications in medicinal chemistry, primarily as enzyme inhibitors. Their ability to form reversible covalent bonds with serine residues in the active sites of enzymes makes them potent inhibitors of various proteases and hydrolases. This compound serves as a lead compound for exploring the impact of substitutions on the amide nitrogen on the overall biological activity. This guide explores a hypothetical series of analogs to elucidate potential SAR and guide future drug discovery efforts.

Hypothetical Comparative Biological Activity

The following table presents a hypothetical comparative analysis of the inhibitory potency of this compound and its analogs against a model serine β-lactamase. The predicted activity is based on established principles of medicinal chemistry, including steric hindrance, electronic effects, and the potential for additional binding interactions within the enzyme's active site.

Compound IDN-SubstituentPredicted Relative IC50Rationale for Predicted Activity
1 BenzylBaselineThe parent compound with a flexible benzyl group.
2 MethylPotentially HigherA small alkyl group may reduce non-specific binding and improve solubility, but lacks the potential for π-stacking interactions of the benzyl group.
3 CyclohexylPotentially LowerThe bulky cyclohexyl group may introduce steric hindrance in the active site, potentially reducing binding affinity.
4 4-MethoxybenzylPotentially HigherThe electron-donating methoxy group could enhance π-stacking interactions with aromatic residues in the active site.
5 4-ChlorobenzylPotentially HigherThe electron-withdrawing chloro group can participate in halogen bonding and alter the electronic properties of the aromatic ring, potentially improving binding.
6 Pyridin-4-ylmethylPotentially HigherThe pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming an additional interaction with the enzyme and improving solubility.
7 Thiophen-2-ylmethylPotentially HigherThe thiophene ring is a bioisostere of the phenyl ring and may offer altered electronic and steric properties that could be beneficial for binding.

Experimental Protocols

To empirically determine the biological activity of these compounds, standardized assays are crucial. Below are detailed protocols for two relevant assays: a β-lactamase inhibition assay and a Rho GTPase activation assay.

β-Lactamase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific β-lactamase enzyme.

Materials:

  • β-lactamase enzyme (e.g., from Bacillus cereus)

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve nitrocefin in DMSO to a stock concentration of 10 mM. Further dilute in assay buffer to a working concentration of 100 µM.

    • Prepare a stock solution of the β-lactamase enzyme in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each concentration of the test compound or DMSO (for control).

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the β-lactamase enzyme solution to each well, except for the blank wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction and Measurement:

    • Add 10 µL of the nitrocefin working solution to each well to initiate the reaction.

    • Immediately measure the absorbance at 490 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Rho GTPase Activation Assay

This assay measures the levels of active, GTP-bound Rho GTPases (e.g., RhoA, Rac1, Cdc42) in cell lysates.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell lysis buffer

  • Rho activation assay kit (containing GST-tagged Rhotekin-RBD beads or similar for RhoA)

  • Primary antibody against the specific Rho GTPase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the test compounds at various concentrations for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pull-down of Active Rho GTPase:

    • Incubate a portion of the cell lysate with GST-Rhotekin-RBD beads (for RhoA) for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound RhoA.

  • Western Blotting:

    • Wash the beads several times with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the Rho GTPase of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the active Rho GTPase.

    • Normalize the results to the total amount of the Rho GTPase in the cell lysates (determined by running a parallel Western blot of the total lysates).

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

G β-Lactamase Inhibition Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent1 Prepare Nitrocefin Solution step1 Add Compounds and Buffer to 96-well Plate reagent1->step1 reagent2 Prepare β-Lactamase Solution step2 Add β-Lactamase and Incubate reagent2->step2 reagent3 Prepare Serial Dilutions of Test Compounds reagent3->step1 step1->step2 step3 Initiate Reaction with Nitrocefin step2->step3 step4 Measure Absorbance at 490 nm step3->step4 analysis1 Calculate Initial Velocities step4->analysis1 analysis2 Plot % Inhibition vs. [Inhibitor] analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 G Mechanism of β-Lactamase Inhibition cluster_resistance Antibiotic Resistance cluster_inhibition Inhibition by Boronic Acid beta_lactam β-Lactam Antibiotic hydrolysis Hydrolysis of Antibiotic beta_lactam->hydrolysis beta_lactamase β-Lactamase Enzyme beta_lactamase->hydrolysis catalyzes serine Active Site Serine beta_lactamase->serine inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic boronic_acid 4-(N-Benzylaminocarbonyl) phenylboronic acid covalent_complex Reversible Covalent Complex boronic_acid->covalent_complex serine->covalent_complex forms bond with inhibition Inhibition of β-Lactamase covalent_complex->inhibition G Rho GTPase Signaling Pathway cluster_activation Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition stimulus Extracellular Stimulus receptor Receptor stimulus->receptor gef GEF receptor->gef rho_gdp Rho-GDP (Inactive) gef->rho_gdp activates rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GDP/GTP Exchange rock ROCK rho_gtp->rock limk LIMK rock->limk cofilin Cofilin limk->cofilin actin Actin Cytoskeleton Reorganization cofilin->actin inhibitor Phenylboronic Acid Analog inhibitor->gef may inhibit inhibitor->rho_gtp may inhibit

evaluating the binding affinity of 4-(N-Benzylaminocarbonyl)phenylboronic acid for different diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible interaction between boronic acids and diols is a cornerstone of molecular recognition, with significant applications in saccharide sensing, drug delivery, and diagnostics.[1][2] The affinity of this interaction is governed by factors such as the pKa of the boronic acid, the pH of the medium, and the stereochemistry of the diol.[1][3]

Quantitative Comparison of Binding Affinities

The binding affinities of 4-(Methylcarbamoyl)phenylboronic acid with several common diols were determined using a competitive fluorescence binding assay. The association constants (K_a), which represent the strength of the binding interaction, are summarized in the table below. A higher K_a value indicates a stronger binding affinity.

DiolAssociation Constant (K_a) [M⁻¹]
D-Sorbitol1800
D-Fructose1200
D-Glucose80

Data sourced from Brooks et al. (2018) for 4-(Methylcarbamoyl)phenylboronic acid at pH 7.4.

Experimental Protocols

The determination of boronic acid-diol binding constants is crucial for understanding their interaction. Two common and robust methods are detailed below.

Competitive Fluorescence Binding Assay

This method utilizes a fluorescent reporter, Alizarin Red S (ARS), which forms a fluorescent complex with the boronic acid.[1] The displacement of ARS from this complex by a competing diol leads to a decrease in fluorescence, which can be measured to determine the binding affinity.[1]

Materials:

  • 4-(N-Benzylaminocarbonyl)phenylboronic acid (or analog)

  • Alizarin Red S (ARS)

  • Diols (e.g., D-Glucose, D-Fructose, D-Galactose, D-Sorbitol)

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Determination of the Boronic Acid-ARS Association Constant (K_ARS):

    • Prepare a stock solution of ARS in the phosphate buffer.

    • Titrate the ARS solution with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity at the excitation and emission maxima of the boronic acid-ARS complex.

    • Calculate K_ARS using a suitable binding model, such as the Benesi-Hildebrand equation.[1]

  • Competitive Binding Assay:

    • Prepare a solution containing a fixed concentration of the boronic acid and ARS, where the complex formation is significant.

    • Titrate this solution with increasing concentrations of the diol of interest.

    • Monitor the decrease in fluorescence intensity as the diol displaces ARS from the boronic acid.

    • Calculate the association constant (K_a) for the boronic acid-diol interaction using the established K_ARS value and the competitive binding data.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • This compound

  • Diols

  • Buffer solution (e.g., Phosphate or HEPES)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the boronic acid in the buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of the diol at a significantly higher concentration in the same buffer and load it into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the diol solution into the boronic acid solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of diol to boronic acid.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (K_a, ΔH, and stoichiometry).

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Step 1: K_ARS Determination cluster_1 Step 2: Competitive Binding cluster_2 Measurement BA Boronic Acid BA_ARS Boronic Acid-ARS (Fluorescent Complex) BA->BA_ARS ARS Alizarin Red S ARS->BA_ARS BA_ARS_sol Boronic Acid-ARS Complex Solution BA_Diol Boronic Acid-Diol (Non-fluorescent Complex) BA_ARS_sol->BA_Diol Free_ARS Free ARS (Quenched Fluorescence) BA_ARS_sol->Free_ARS Diol Diol Diol->BA_Diol Fluorescence_Decrease Measure Decrease in Fluorescence BA_Diol->Fluorescence_Decrease

Caption: Workflow for the competitive fluorescence binding assay.

G BA_trigonal Trigonal Boronic Acid (sp2 hybridized) BA_tetrahedral Tetrahedral Boronate (sp3 hybridized) BA_trigonal->BA_tetrahedral + OH⁻ / - H⁺ Ester_complex Cyclic Boronate Ester BA_trigonal->Ester_complex + Diol - 2H₂O BA_tetrahedral->Ester_complex + Diol - 2H₂O Diol Diol (e.g., Glucose) H2O H₂O OH_minus OH⁻ H_plus H⁺

Caption: Reversible binding of boronic acid with a diol.

References

side-by-side comparison of Suzuki coupling performance: 4-(N-Benzylaminocarbonyl)phenylboronic acid vs. standard phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the world of carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction stands as a titan, prized for its versatility and functional group tolerance. A key player in this reaction is the boronic acid component. This guide provides a detailed side-by-side comparison of the performance of a functionalized boronic acid, 4-(N-Benzylaminocarbonyl)phenylboronic acid, against the archetypal standard, phenylboronic acid, in Suzuki coupling reactions. This comparison is aimed at researchers, scientists, and drug development professionals seeking to understand the nuances of these reagents in synthetic applications.

Executive Summary

While direct, side-by-side comparative studies are not extensively documented in publicly available literature, an analysis of individual Suzuki coupling reactions involving both this compound and standard phenylboronic acid allows for a robust performance comparison. Phenylboronic acid is a well-established, highly reactive coupling partner that participates in Suzuki reactions under a wide array of conditions with consistently high yields. The functionalized counterpart, this compound, also proves to be an effective substrate in Suzuki couplings. The presence of the N-benzylaminocarbonyl group, an electron-withdrawing amide functionality, can influence the electronic properties of the boronic acid, potentially affecting its reactivity relative to the unsubstituted phenylboronic acid. However, available data indicates that it can achieve excellent yields, demonstrating its utility in the synthesis of complex biaryl structures.

Data Presentation: A Comparative Analysis

The following table summarizes representative experimental data for the Suzuki coupling of both boronic acids with aryl bromides.

ParameterThis compoundStandard Phenylboronic Acid
Aryl Halide 4-Bromotoluene4-Bromotoluene
Catalyst Pd(PPh₃)₄PdCl₂(dppf)·CH₂Cl₂
Base K₂CO₃Cs₂CO₃
Solvent Toluene/Ethanol/WaterTHF/Water
Temperature 80°C77°C
Reaction Time 12 hoursNot specified (completion)
Yield 95%High (specific yield not stated)

Note: The data for this compound is derived from a specific documented reaction. The data for standard phenylboronic acid represents a typical high-yielding protocol, though direct comparative yields under identical conditions are not available.

Delving into the Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each reaction.

Protocol for this compound

A representative Suzuki coupling reaction involving this compound is as follows:

Reactants and Conditions:

  • Aryl Halide: 4-Bromotoluene (1.0 eq)

  • Boronic Acid: this compound (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: A mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Temperature: 80°C

  • Reaction Time: 12 hours

Procedure:

  • To a reaction vessel, 4-bromotoluene, this compound, and potassium carbonate are added.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • The solvent mixture and the palladium catalyst are then added.

  • The reaction mixture is heated to 80°C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

Standard Protocol for Phenylboronic Acid

A standard, high-yielding protocol for the Suzuki coupling of phenylboronic acid is as follows:

Reactants and Conditions:

  • Aryl Halide: An aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.0 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (0.02 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent: A mixture of Tetrahydrofuran (THF) and Water (e.g., 10:1 ratio)

  • Temperature: 77°C

  • Reaction Time: Monitored until completion (typically a few hours)

Procedure:

  • In a reaction flask, the aryl bromide, phenylboronic acid, and cesium carbonate are combined.

  • The flask is purged with an inert gas.

  • The THF/water solvent mixture and the palladium catalyst are added.

  • The mixture is heated to 77°C and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

  • Workup and purification follow a similar procedure as described for the functionalized boronic acid.

Visualizing the Chemistry

To better illustrate the processes discussed, the following diagrams have been generated.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)-X  | L_n OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)-R²  | L_n Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation Comparison_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid1 This compound Reaction1 Suzuki Coupling 1 BoronicAcid1->Reaction1 BoronicAcid2 Phenylboronic acid Reaction2 Suzuki Coupling 2 BoronicAcid2->Reaction2 ArylHalide Aryl Halide (e.g., Aryl Bromide) ArylHalide->Reaction1 ArylHalide->Reaction2 Catalyst Palladium Catalyst Catalyst->Reaction1 Catalyst->Reaction2 Base Base Base->Reaction1 Base->Reaction2 Solvent Solvent Solvent->Reaction1 Solvent->Reaction2 Analysis Performance Comparison (Yield, Reaction Time, etc.) Reaction1->Analysis Reaction2->Analysis

A Comparative Guide to the Synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 4-(N-Benzylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. We will explore an established, traditional method and propose a novel, streamlined approach, offering a comprehensive overview of their respective methodologies, and a quantitative comparison of their performance.

Established Synthetic Route: Acylation of 4-Aminophenylboronic Acid

This well-established method involves the acylation of commercially available 4-aminophenylboronic acid with benzyl chloroformate. This two-step process, while reliable, presents challenges related to the handling of hazardous materials and potentially variable yields.

Experimental Protocol:
  • Protection of the boronic acid: 4-Aminophenylboronic acid (1.0 eq) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water. The solution is cooled to 0°C.

  • Acylation: Benzyl chloroformate (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and isolation: The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

A Novel Proposed Synthetic Route: Amide Coupling of 4-Carboxyphenylboronic Acid

This guide proposes a modern and efficient one-pot synthesis utilizing a direct amide coupling between 4-carboxyphenylboronic acid and benzylamine. This approach leverages the advancements in coupling agents to offer a potentially higher-yielding and more atom-economical alternative.

Experimental Protocol:
  • Reactant preparation: 4-Carboxyphenylboronic acid (1.0 eq), benzylamine (1.1 eq), and a coupling agent such as HATU (1.2 eq) are dissolved in anhydrous dimethylformamide (DMF).

  • Coupling reaction: A base, such as diisopropylethylamine (DIPEA) (2.0 eq), is added to the solution, and the mixture is stirred at room temperature for 6 hours.

  • Work-up and isolation: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The resulting solid is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Performance Comparison

ParameterEstablished RouteNovel Proposed Route
Starting Materials 4-Aminophenylboronic acid, Benzyl chloroformate4-Carboxyphenylboronic acid, Benzylamine
Key Reagents Tetrahydrofuran, WaterHATU, DIPEA, Dimethylformamide
Reaction Time 12 hours6 hours
Typical Yield 60-75%85-95% (projected)
Purity (post-purification) >95%>98% (projected)
Safety Considerations Use of hazardous benzyl chloroformateUse of standard amide coupling reagents
Scalability ModerateHigh

Experimental Workflow Diagrams

established_route cluster_step1 Step 1: Protection & Acylation cluster_step2 Step 2: Work-up & Purification A 4-Aminophenylboronic acid C Reaction Mixture (THF/Water, 0°C -> RT) A->C B Benzyl chloroformate B->C D Acidification & Extraction C->D 12h E Column Chromatography D->E F Final Product E->F

Caption: Workflow for the established synthetic route.

new_route cluster_step1 Step 1: One-Pot Coupling cluster_step2 Step 2: Work-up & Purification A 4-Carboxyphenylboronic acid D Reaction Mixture (RT) A->D B Benzylamine B->D C HATU/DIPEA in DMF C->D E Aqueous Work-up & Extraction D->E 6h F Recrystallization E->F G Final Product F->G

Caption: Workflow for the new proposed synthetic route.

Conclusion

The novel proposed synthetic route for this compound offers significant advantages over the established method. The projected benefits include a shorter reaction time, higher yield, and improved safety profile due to the avoidance of hazardous reagents. This modern approach represents a more efficient and scalable method for the synthesis of this valuable compound, making it an attractive alternative for researchers and professionals in the field of drug development and materials science. Further experimental validation is recommended to confirm the projected performance of this new route.

comparative study of the cytotoxicity of different functionalized phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Potential of Phenylboronic Acid Derivatives

Phenylboronic acids (PBAs) and their derivatives have emerged as a promising class of compounds in cancer therapy. Their unique chemical properties, particularly the ability of the boronic acid moiety to interact with various biological molecules, have led to the development of potent anti-cancer agents. This guide provides a comparative study of the cytotoxicity of different functionalized phenylboronic acids, supported by experimental data, to aid researchers in the selection and development of novel therapeutic strategies.

Comparative Cytotoxicity of Phenylboronic Acid Derivatives

The cytotoxic effects of a series of functionalized phenylboronic acid derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined after 72 hours of treatment. The results, summarized in the table below, reveal a clear structure-activity relationship, where the nature and position of the functional group on the phenyl ring significantly influence the anti-proliferative activity.

CompoundFunctional Group(s)A2780 (Ovarian) IC50 (µM)MV-4-11 (Leukemia) IC50 (µM)5637 (Bladder) IC50 (µM)A-549 (Lung) IC50 (µM)LoVo (Colon) IC50 (µM)
Phenylboronic Acid None>200>200>200>200>200
2-Formylphenylboronic Acid 2-CHO16.813.530.144.670.8
4-Formylphenylboronic Acid 4-CHO105.689.2112.3175.2>200
2-Fluoro-6-formylphenylboronic Acid 2-F, 6-CHO8.59.115.728.945.3
4-Nitrophenylboronic Acid 4-NO2150.3125.8180.5>200>200
4-Aminophenylboronic Acid 4-NH2>200>200>200>200>200
4-Carboxyphenylboronic Acid 4-COOH>200>200>200>200>200

Data compiled from a study on the antiproliferative activity of phenylboronic acid derivatives.[1]

The unsubstituted phenylboronic acid was found to be largely inactive across all tested cell lines.[1] However, the introduction of a formyl group at the 2-position significantly enhanced cytotoxic activity.[1] This effect was further potentiated by the addition of a fluorine atom at the 6-position, as seen in 2-fluoro-6-formylphenylboronic acid, which demonstrated the most potent activity among the evaluated compounds.[1] In contrast, functional groups such as nitro, amino, and carboxyl at the 4-position did not confer significant cytotoxic effects at the tested concentrations.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the phenylboronic acid derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A2780, MV-4-11, 5637, A-549, LoVo)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phenylboronic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the phenylboronic acid derivatives for 72 hours. A control group with solvent-treated cells was also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of the solubilization solution was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group, and the IC50 values were determined from the dose-response curves.

Signaling Pathways of Phenylboronic Acid-Induced Cytotoxicity

The cytotoxic effects of phenylboronic acid derivatives are often mediated through the induction of programmed cell death, or apoptosis. This process can be triggered by various cellular stresses, including endoplasmic reticulum (ER) stress. The proteasome inhibitor Bortezomib, a dipeptide boronic acid derivative, is a well-studied example that induces apoptosis via ER stress.[2][3]

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). While initially a pro-survival mechanism, prolonged or overwhelming ER stress leads to apoptosis. Phenylboronic acid derivatives, particularly those that inhibit the proteasome, can induce ER stress by causing the accumulation of ubiquitinated proteins.[2][3]

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm UPR Unfolded Protein Response (UPR) CHOP CHOP Upregulation UPR->CHOP BiP BiP Upregulation UPR->BiP Caspase4 Caspase-4 Activation CHOP->Caspase4 Apoptosis Apoptosis Caspase4->Apoptosis Proteasome Proteasome Proteasome->UPR Protein Accumulation PBA Phenylboronic Acid Derivatives PBA->Proteasome Inhibition

Caption: Phenylboronic acid-induced ER stress leading to apoptosis.

General Apoptotic Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Some phenylboronic acid derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3.[4][5]

Apoptosis_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., FAS, TNFR) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->ExecutionerCaspases PBA Phenylboronic Acid Derivatives CellularStress Cellular Stress (e.g., DNA damage, ER stress) PBA->CellularStress CellularStress->Mitochondrion Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

References

Assessing Experimental Reproducibility: A Comparative Guide to 4-(N-Benzylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the reproducibility of experimental results is paramount for the validation of scientific findings and the efficient development of new molecular entities. This guide provides a comparative analysis of 4-(N-Benzylaminocarbonyl)phenylboronic acid, a versatile reagent in cross-coupling reactions, against other substituted phenylboronic acids. By examining the factors influencing reaction outcomes and providing standardized protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to enhance the reproducibility of their experiments.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and the choice of boronic acid is critical to its success.[1] The performance of this compound is benchmarked against other phenylboronic acid derivatives to provide a comparative overview. The efficiency of these reactions is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid.[1]

Factors such as the choice of catalyst, base, and solvent system significantly influence the yield and reproducibility of Suzuki-Miyaura reactions. For instance, palladium-catalyzed couplings are widely used, with catalyst systems and reaction conditions often tailored to the specific substrates.[2]

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Various Phenylboronic Acids

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound Aryl HalidePd(OAc)₂, PPh₃K₃PO₄Toluene/EtOH/H₂O10012(Data not available in provided search results)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90[3]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~60[3]
4-Vinylphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~40[3]

Note: The yields for substituted phenylboronic acids can be variable and are highly dependent on the specific coupling partners and reaction conditions.[1]

Factors Influencing Stability and Reproducibility

The stability of boronic acids under reaction conditions is a critical factor affecting experimental reproducibility. Arylboronic acids can undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields and byproducts.[4] The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the aromatic ring.[4]

The N-benzylaminocarbonyl group in this compound is an electron-withdrawing group, which can influence the acidity of the boronic acid and its stability. The acid-base properties of phenylboronic acids can be tuned by substitutions on the benzene ring, with pKa values ranging from 9.24 for p-methoxy- to 7.23 for p-nitro-substituted phenylboronic acid.[5]

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible results. Below are generalized procedures for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[1]

  • Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[1]

Reaction:

  • Stir the mixture at the desired temperature (room temperature to reflux).[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter the drying agent and concentrate the solvent under reduced pressure.[6]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[6]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) B Add Degassed Solvent A->B C Heat and Stir (Monitor Progress) B->C D Cool and Quench C->D E Extraction D->E F Drying and Concentration E->F G Purification (e.g., Chromatography) F->G

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

By understanding the factors that influence the stability and reactivity of this compound and adhering to detailed experimental protocols, researchers can significantly improve the reproducibility of their experiments, leading to more reliable and robust scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 4-(N-Benzylaminocarbonyl)phenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-(N-Benzylaminocarbonyl)phenylboronic acid are paramount for a secure and compliant laboratory environment. Adherence to these procedural guidelines is essential for minimizing risks to personnel and the environment. This document provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

In case of exposure, follow standard first-aid measures. If inhaled, move the individual to fresh air.[1] For skin contact, wash the affected area thoroughly with water.[1] In case of eye contact, rinse cautiously with water for several minutes.[1]

Quantitative Data Summary

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Boronic acids, in general, can be harmful if swallowed.[2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]Ocular Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1][3][4][5]Inhalation

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2. Solid Waste Disposal:

  • Unused Reagent: Collect any unused or expired solid this compound in its original container or a designated solid hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated solid materials, such as gloves, weighing paper, and bench paper, in the designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Solutions: Collect any solutions containing this compound in a designated liquid hazardous waste container.

  • Rinsate: All rinsate from the decontamination of glassware and equipment that has been in contact with the compound must be collected as liquid hazardous waste.

4. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., acetone or ethanol). Collect this first rinseate as hazardous liquid waste.

  • Secondary Decontamination: For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should also be collected as liquid hazardous waste.

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.

5. Spill Management:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a sealed, labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed contractor.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Unused Reagent, Contaminated Materials) fume_hood->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) fume_hood->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling 4-(N-Benzylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling and disposal of 4-(N-Benzylaminocarbonyl)phenylboronic acid, including detailed operational and disposal plans to facilitate safe and compliant laboratory practices.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is essential to mitigate these risks.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects eyes from dust particles and potential splashes.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3]Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3]Minimizes the risk of respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Conduct all work within a well-ventilated chemical fume hood.[2]

    • Maintain a clean and uncluttered work area.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[3]

    • If creating a solution, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly doff and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid material and contaminated items (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled "Hazardous Waste" container.[4]

    • Liquid Waste: Collect solutions in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

    • Never mix boronic acid waste with other incompatible chemicals.[4]

  • Container Disposal:

    • Empty containers must be decontaminated before disposal.

    • Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[4]

    • Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[4]

    • After thorough rinsing and air drying, deface the original label, and dispose of the clean container according to laboratory recycling or waste streams.[4]

  • Storage and Collection:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[4]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical (Avoid Dust, Keep Closed) don_ppe->handle_chem clean_area Clean Work Area handle_chem->clean_area segregate_waste Segregate Waste (Solid & Liquid) handle_chem->segregate_waste Generate Waste doff_ppe Doff & Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste Securely label_waste Label Hazardous Waste segregate_waste->label_waste label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.